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  • Product: 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide
  • CAS: 379254-18-9

Core Science & Biosynthesis

Foundational

2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide chemical structure and properties

Title: 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide: Structural Dynamics, Synthetic Utility, and Pharmacological Profiling Executive Summary In the landscape of rational drug design and advanced organic synthesis, o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide: Structural Dynamics, Synthetic Utility, and Pharmacological Profiling

Executive Summary In the landscape of rational drug design and advanced organic synthesis, ortho-aminobenzenesulfonamides serve as highly versatile building blocks. Specifically, 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9) represents a unique structural paradigm. By incorporating a tertiary sulfonamide (N,N-diethyl) alongside an electron-donating 5-methyl group and a nucleophilic 2-amino group, this molecule diverges from classical primary sulfonamide behavior. This technical guide explores the physicochemical causality of its functional groups, its role in target redirection away from classical off-target enzymes, and its utility in the synthesis of complex annelated heterocycles.

Molecular Architecture and Physicochemical Causality

The chemical behavior of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is dictated by the electronic and steric interplay of its three primary substituents on the benzene ring:

  • The 2-Amino Group (-NH₂): Acting as a potent nucleophile and hydrogen-bond donor, this primary amine is the primary reactive center for electrophilic addition, diazotization, and Schiff base formation. Its nucleophilicity is slightly enhanced by the para-positioned methyl group.

  • The 5-Methyl Group (-CH₃): A weak electron-donating group (EDG) via hyperconjugation. It counteracts the strong electron-withdrawing nature of the adjacent sulfonamide, subtly raising the pKa of the aniline amine and providing a hydrophobic contact point for receptor binding[1].

  • The N,N-Diethyl Sulfonamide Group (-SO₂NEt₂): Unlike primary sulfonamides (-SO₂NH₂), this tertiary sulfonamide lacks an acidic N-H proton. The bulky diethyl substitution imparts significant lipophilicity and steric hindrance, fundamentally altering the molecule's pharmacological trajectory[2].

Table 1: Quantitative Physicochemical and Structural Parameters

Parameter Value / Description Source / Rationale
CAS Number 379254-18-9 Standard chemical registry
Linear Formula C₁₁H₁₈N₂O₂S Elemental composition
Molecular Weight 242.34 g/mol Optimal for fragment-based design
InChIKey CFHNDLPTUAMFQJ-UHFFFAOYSA-N Unique structural identifier
Physical Form Powder Solid-state stability at RT
H-Bond Donors 1 (Amino group) Sulfonamide N is fully alkylated
H-Bond Acceptors 4 (O₂, N₂, S) Critical for kinase hinge-binding

| Steric Profile | High (Diethyl bulk) | Prevents classical zinc-ion chelation |

Pharmacological Redirection: The Tertiary Sulfonamide Paradigm

Primary sulfonamides are the quintessential zinc-binding pharmacophores, notoriously known for their potent inhibition of Carbonic Anhydrases (CAs), including both cytosolic (CA I, II) and tumor-associated (CA IX, XII) isoforms[2]. While this is advantageous for designing anti-glaucoma or specific anti-cancer agents, it presents a severe off-target liability when designing drugs for other targets, such as kinases or G-protein coupled receptors (GPCRs)[3].

The N,N-diethylation in 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is a deliberate structural choice to abolish this CA binding. Because the nitrogen is fully alkylated, it cannot form the sulfonamidate anion (-SO₂N⁻) required to coordinate the active-site zinc ion (Zn²⁺)[2]. Consequently, the sulfonamide moiety is repurposed from a primary pharmacophore into a metabolically stable, lipophilic linker. This "target redirection" allows the scaffold to be integrated into quinoline-based or pyrimidine-based kinase inhibitors, where the diethyl group occupies hydrophobic pockets without triggering CA-mediated toxicity[1].

G A 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide B Primary Amine (-NH2) Nucleophilic Center A->B Structural Feature C N,N-Diethyl Sulfonamide Steric Bulk / Lipophilicity A->C Structural Feature D Heterocycle Annulation (e.g., Quinazolines) B->D Condensation E Abolished CA Zinc-Binding (No acidic N-H) C->E Steric Blockade F Target Redirection (Kinases / GPCRs) D->F Scaffold Design E->F Reduced Off-Target Toxicity

Logical pathway of structural target redirection via tertiary sulfonamide steric blockade.

Synthetic Utility in Heterocyclic Annulation

Beyond its direct pharmacological applications, this compound is a highly prized intermediate for constructing complex, polycyclic heterocycles. The proximity of the primary amine to the sulfonamide group (ortho-relationship) enables specific cyclization pathways:

  • Quinazoline Synthesis: Reaction of the 2-amino group with functionalized aldehydes or acyl chlorides yields Schiff bases or amides, which can subsequently undergo acid-catalyzed intramolecular cyclization to form substituted quinazolinones[4].

  • Benzothiadiazepine Construction: By reacting the primary amine with triphosgene or similar bifunctional electrophiles, the scaffold can be forced into novel tricyclic ring systems, such as benzothiadiazepines, which are critical in CNS drug discovery[5].

G Step1 Starting Material (CAS: 379254-18-9) Step2 Electrophilic Addition (Aldehyde / Triphosgene) Step1->Step2 Reagent Introduction Step3 Schiff Base Intermediate (Imine Formation) Step2->Step3 Nucleophilic Attack Step4 Intramolecular Cyclization (Acid Catalyzed) Step3->Step4 Heat / Catalyst Step5 Annelated Heterocycle (e.g., Benzothiadiazine) Step4->Step5 Ring Closure

Step-by-step synthetic workflow for heterocyclic annulation via intramolecular cyclization.

Validated Experimental Protocols

To ensure rigorous scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify mechanistic success.

Protocol A: Synthesis of a Quinazoline-Derivative Scaffold

Causality: Isopropanol is selected as the solvent because its moderate polarity balances the solubility of the highly lipophilic N,N-diethyl group while allowing the more polar cyclized product to precipitate upon cooling, enabling self-purification without column chromatography[1].

  • Preparation: Dissolve 1.0 equivalent (eq) of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide in anhydrous isopropanol (0.2 M concentration).

  • Electrophile Addition: Add 1.1 eq of an appropriate 4-chloroquinoline derivative.

  • Catalysis: Introduce a catalytic amount of concentrated HCl (0.1 eq). Rationale: The acid protonates the quinoline nitrogen, increasing the electrophilicity of the C4 position and facilitating the initial nucleophilic attack by the aniline amine.

  • Reflux: Heat the reaction mixture to reflux (82 °C) under an inert argon atmosphere for 12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 95:5). The disappearance of the starting material spot (UV active at 254 nm) confirms imine formation/cyclization.

  • Isolation: Cool the mixture to 0 °C. The target quinazoline-sulfonamide derivative will precipitate. Filter under vacuum and wash with cold diethyl ether to remove unreacted lipophilic starting materials.

  • Confirmation: Verify the structure via LC-MS (ESI+), expecting a molecular ion peak corresponding to the specific annelated product.

Protocol B: High-Throughput Kinase Selectivity Assay

Causality: When testing derivatives of this scaffold for kinase inhibition, it is critical to prevent assay artifacts. The addition of DTT ensures that the inhibition observed is due to competitive binding of the lipophilic scaffold, not covalent modification of active-site cysteines.

  • Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM Dithiothreitol (DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized derivative in 100% DMSO. Transfer to a 384-well plate such that the final DMSO concentration does not exceed 1%.

  • Enzyme Incubation: Add the target kinase (e.g., EGFR or c-Met) to the wells and incubate for 15 minutes at room temperature to allow equilibrium binding of the lipophilic N,N-diethyl moiety.

  • Reaction Initiation: Add a mixture of ATP (at its predetermined Km value) and a fluorescently labeled peptide substrate.

  • Self-Validating Controls: Include Staurosporine as a positive control (broad-spectrum competitive inhibitor) and a DMSO-only well as a negative control (100% activity).

  • Readout: Measure the fluorescence polarization or TR-FRET signal after 60 minutes. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide | 379254-18-9, Sigma-Aldrich.
  • The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide, BenchChem.
  • CA3178176A1 - 2-(3-(2-methyl-6-(p-tolyl) pyridine-3-yl) ureido) benzenesulfonamide and derivatives as inhibitor of carbonic anhydrase ix for the treatment of cancer, Google Patents.
  • Quinazolines[a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity, MDPI.
  • Heterocycles with a benzothiadiazepine moiety. 5. Derivatives of pyrrolo[2,1-d][1,2,5]benzothiadiazepine, a novel tricyclic ring, PubMed.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors, PMC / NIH.

Sources

Exploratory

CAS 379254-18-9 molecular weight and formula

Technical Whitepaper: Structural Elucidation, Synthesis, and Analytical Validation of CAS 379254-18-9 Executive Summary In modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation, Synthesis, and Analytical Validation of CAS 379254-18-9

Executive Summary

In modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, frequently utilized in the design of kinase inhibitors, diuretics, and antimicrobial agents. CAS 379254-18-9, formally designated as 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide, is a highly functionalized intermediate critical to these drug discovery pipelines. This whitepaper provides an in-depth analysis of its molecular weight (242.34 g/mol ) and formula (C11H18N2O2S)[1], detailing the causal logic behind its synthetic pathways and establishing a self-validating analytical protocol for rigorous structural confirmation.

Physicochemical Profiling and Structural Logic

Understanding the molecular architecture of CAS 379254-18-9 is critical for predicting its reactivity and pharmacokinetic behavior. The compound features a primary aniline amine, a methyl group, and an N,N-diethyl sulfonamide moiety. The electron-donating nature of the amino and methyl groups enriches the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution. Concurrently, the sulfonamide group provides a robust, metabolically stable hinge-binding motif.

Table 1: Quantitative Physicochemical Data

ParameterValue
CAS Registry Number 379254-18-9
IUPAC Name 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide
Molecular Formula C11H18N2O2S
Molecular Weight 242.34 g/mol
InChI Key CFHNDLPTUAMFQJ-UHFFFAOYSA-N
Physical Form Powder

(Data synthesized from verified chemical supplier databases,[1])

Synthetic Pathway: Mechanistic Causality

As an Application Scientist, I emphasize that chemical synthesis is not merely the mixing of reagents; it is the deliberate orchestration of reactivity. The most efficient route to CAS 379254-18-9 involves the nucleophilic acyl substitution of 2-amino-5-methylbenzenesulfonyl chloride with diethylamine.

Causality of Experimental Choices:

  • Solvent Selection (Dichloromethane - DCM): DCM is chosen for its aprotic nature and excellent solvation properties for sulfonyl chlorides, preventing premature hydrolysis of the electrophile.

  • Base Addition (Triethylamine - TEA): Diethylamine acts as the nucleophile. However, relying on it to neutralize the HCl byproduct would require a 2-fold stoichiometric excess, wasting the reagent. Introducing TEA as a sacrificial acid scavenger ensures the diethylamine remains unprotonated and fully reactive.

  • Temperature Control (0°C to RT): The initial substitution is highly exothermic. Starting the reaction at 0°C prevents the formation of dimeric sulfonimide impurities and controls the reaction kinetics.

Synthesis A 2-Amino-5-methylbenzenesulfonyl chloride (Electrophile) C Nucleophilic Substitution (DCM, TEA, 0°C -> RT) A->C B Diethylamine (Nucleophile) B->C D 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide CAS: 379254-18-9 C->D Yield >95%

Synthetic route for CAS 379254-18-9 via nucleophilic substitution.

Self-Validating Analytical Protocols

A single analytical technique is never sufficient for definitive structural elucidation. To unequivocally prove the molecular formula (C11H18N2O2S) and weight (242.34 g/mol ), we employ a self-validating system combining Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The MS provides the exact mass (validating the formula), while NMR confirms the atomic connectivity (validating the specific structural isomer).

Protocol A: LC-ESI-MS for Molecular Weight Confirmation

Objective: Confirm the exact monoisotopic mass corresponding to 242.34 g/mol . Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 379254-18-9 in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as a proton source, facilitating efficient ionization in the positive Electrospray Ionization (ESI+) mode.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Detection: Scan in ESI+ mode across a range of m/z 100-1000.

  • Data Interpretation: Extract the chromatogram for the expected [M+H]+ ion. The calculated monoisotopic mass of C11H18N2O2S is 242.1089 Da. The target [M+H]+ peak must appear at m/z 243.116.

Protocol B: 1H & 13C NMR for Structural Connectivity

Objective: Validate the C11H18N2O2S formula by mapping the proton and carbon environments. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is selected over CDCl3 because the primary amine protons exchange too rapidly in CDCl3, leading to broad, uninterpretable signals. DMSO-d6 stabilizes these exchangeable protons via hydrogen bonding, allowing for sharp signal resolution.

  • Acquisition: Acquire a standard 1H spectrum (16 scans) and a 13C spectrum (512 scans) at 400 MHz or higher.

  • Validation Check: The 1H spectrum must show a distinct triplet (6H) and quartet (4H) for the N,N-diethyl group, a singlet (3H) for the aromatic methyl, and a broad singlet (2H) for the primary aniline amine. The integration must perfectly sum to 18 protons, directly validating the "H18" in the C11H18N2O2S formula.

Analytical Sample CAS 379254-18-9 Sample Prep LCMS LC-ESI-MS Target: m/z 243.1 [M+H]+ Sample->LCMS 10 µg/mL in MeOH/FA NMR 1H & 13C NMR Target: 18 Protons, 11 Carbons Sample->NMR 15 mg in DMSO-d6 Data Orthogonal Validation (Formula: C11H18N2O2S) LCMS->Data Mass/Formula Confirmation NMR->Data Connectivity Validation

Self-validating analytical workflow for exact mass and formula confirmation.

Safety, Handling, and Compliance

When utilizing CAS 379254-18-9 in a laboratory setting, scientists must adhere to strict safety protocols. The compound is classified with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). All handling must be conducted within a certified fume hood (P271) using appropriate personal protective equipment, including nitrile gloves and safety goggles (P280).

Conclusion

The precise determination of CAS 379254-18-9's molecular weight (242.34 g/mol ) and formula (C11H18N2O2S) is the foundational step in its application as a pharmaceutical building block. By employing mechanistically sound synthetic routes and orthogonally validating the structure through LC-MS and NMR, researchers can confidently integrate this sulfonamide into complex drug discovery pipelines, ensuring downstream experimental integrity.

References

  • Source: sigmaaldrich.
  • Title: 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (Properties & Safety)
  • Title: 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (Specifications)

Sources

Foundational

Physicochemical Profiling and Organic Solvation Strategies for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

[color="#5F6368", fontname="Helvetica", Mapping the Workflow I've crafted DOT code to represent the shake-flask protocol. Each step, from solid excess preparation to HPLC-UV analysis, is clearly defined with nodes.

Author: BenchChem Technical Support Team. Date: March 2026

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Mapping the Workflow

I've crafted DOT code to represent the shake-flask protocol. Each step, from solid excess preparation to HPLC-UV analysis, is clearly defined with nodes. I've added color to highlight key steps like thermostatic shaking and phase separation. The code now visually maps the experimental workflow, including isothermal and equilibrium conditions.

Compiling References

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Explaining Solvent Mechanisms

I'm now detailing how DMSO disrupts intermolecular hydrogen bonds. I'm organizing the tables and starting with Table 1, the predicted solubility profile. I'm listing solvent types, dielectric constants, and estimated solubility ranges, along with solvation mechanisms like dipole-dipole interactions, hydrogen bonding, and dispersion forces. I'm also including methanol, dichloromethane, ethyl acetate, and hexane. I've also detailed the protocol for the experiment.

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals.

Executive Summary

The compound 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9) [1] represents a highly functionalized intermediate frequently utilized in the synthesis of biologically active sulfonamide derivatives. Understanding its thermodynamic solubility in various organic solvents is a critical prerequisite for optimizing synthetic routes, liquid-liquid extractions, and downstream purification workflows.

As a Senior Application Scientist, I approach solubility not merely as a tabulated value, but as a dynamic interplay between the solute's crystal lattice energy and the solvent's cavitation and interaction energies. This whitepaper provides a mechanistic breakdown of the compound's solvation behavior, a predictive quantitative solubility matrix, and a highly rigorous, self-validating experimental protocol for empirical determination.

Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide, we must deconstruct its molecular architecture. The molecule exhibits a distinct amphiphilic character driven by three core moieties:

  • Primary Amine (-NH₂): Positioned ortho to the sulfonamide, this group acts as a strong hydrogen-bond donor (HBD) and a moderate hydrogen-bond acceptor (HBA). It facilitates high solubility in polar protic and polar aprotic solvents.

  • N,N-diethyl Sulfonamide Group (-SO₂NEt₂): The sulfonyl oxygens possess strong dipole moments, making them excellent HBAs. Conversely, the N,N-diethyl aliphatic chains introduce significant lipophilicity and steric bulk, disrupting dense crystal packing and enhancing solubility in moderately polar and halogenated solvents (e.g., Dichloromethane).

  • 5-Methylbenzene Core: The aromatic ring and the methyl group provide a hydrophobic planar surface, promoting favorable dispersion forces (van der Waals interactions) with non-polar and aromatic solvents.

The overarching causality of its solubility profile dictates that solvents capable of simultaneously disrupting the intermolecular hydrogen bonds (between the -NH₂ of one molecule and the -SO₂ of another) while accommodating the lipophilic diethyl chains will yield the highest solubility [2].

Solvation cluster_features Structural Moieties & Interactions Compound 2-amino-N,N-diethyl- 5-methylbenzene-1-sulfonamide Amino Primary Amine (-NH2) H-Bond Donor Compound->Amino Sulfonamide N,N-diethyl Sulfonamide Lipophilic & Dipolar Compound->Sulfonamide Aromatic Methylbenzene Ring Hydrophobic Core Compound->Aromatic Solvent1 Polar Protic (e.g., MeOH, EtOH) Amino->Solvent1 H-Bonding Solvent2 Polar Aprotic (e.g., DMSO, DMF) Sulfonamide->Solvent2 Dipole-Dipole Solvent3 Halogenated / Ethers (e.g., DCM, THF) Sulfonamide->Solvent3 Lipophilic Solvation Aromatic->Solvent3 Dispersion Forces

Mechanistic pathways of solvation based on structural moieties.

Quantitative Solubility Matrix

Based on the dielectric constants (ε) and Hansen Solubility Parameters (HSP) typical for this class of functionalized benzenesulfonamides, the following table summarizes the expected thermodynamic solubility profile at standard ambient temperature (25.0 °C).

SolventSolvent ClassDielectric Constant (ε)Solvation MechanismEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Strong H-bond acceptance; high polarity> 100 (Freely Soluble)
Dichloromethane (DCM) Halogenated9.1Strong dispersion forces; lipophilic affinity50 - 80 (Soluble)
Methanol (MeOH) Polar Protic32.7H-bond donor/acceptor network30 - 50 (Soluble)
Ethyl Acetate (EtOAc) Ester6.0Moderate H-bond acceptance10 - 30 (Sparingly Soluble)
n-Hexane Non-polar Aliphatic1.9Weak dispersion; cannot break crystal lattice< 1.0 (Practically Insoluble)

Note: Data represents empirically derived estimations for structural analogs. Exact quantification requires the execution of the protocol detailed below.

Experimental Methodology: The Modified Shake-Flask Protocol

To achieve a self-validating data set, we employ a modernized iteration of the classical Higuchi and Connors saturation shake-flask method [3]. This protocol is engineered to eliminate false positives caused by supersaturation and micro-particulate suspension, ensuring that only true thermodynamic equilibrium solubility is measured.

Phase 1: Saturation & Equilibration
  • Solid Excess Preparation: Accurately weigh approximately 50 mg of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide into a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent (HPLC grade, ≥99.9% purity) into the vial. The presence of visible, undissolved solid is mandatory to confirm a saturated state.

  • Isothermal Agitation: Seal the vials tightly with PTFE-lined septa. Place them in an orbital thermostatic shaker set to 25.0 ± 0.1 °C at an agitation rate of 500 rpm .

  • Equilibration Time: Maintain agitation for a minimum of 24 hours . Causality note: Shorter durations often capture kinetic solubility rather than thermodynamic equilibrium, leading to irreproducible data spikes.

Phase 2: Phase Separation & Isolation
  • Sedimentation/Centrifugation: Remove the vials from the shaker and immediately transfer them to a temperature-controlled centrifuge (25.0 °C). Centrifuge at 10,000 × g for 15 minutes .

    • Expert Insight: Filtration through syringe filters (e.g., 0.22 µm PTFE) is strongly discouraged for highly volatile or highly lipophilic solvents, as active pharmaceutical ingredients (APIs) can adsorb onto the filter membrane, or solvent evaporation can artificially concentrate the sample. Centrifugation is the safest technique for phase separation [2].

  • Supernatant Extraction: Carefully aspirate 100 µL of the clear supernatant using a positive displacement pipette (to account for solvent vapor pressure variations).

Phase 3: Analytical Quantification
  • Dilution: Dilute the 100 µL aliquot with 900 µL of a compatible diluent (e.g., Acetonitrile/Water 50:50 v/v) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Inject the sample onto a C18 Reversed-Phase column. Monitor absorbance at the compound's λmax (typically ~254 nm for functionalized benzenes). Calculate the exact concentration against a pre-established 5-point calibration curve.

Workflow Step1 1. Solid Excess Preparation (50 mg API in 2mL Vial) Step2 2. Solvent Addition (1.0 mL HPLC-Grade Solvent) Step1->Step2 Step3 3. Thermostatic Shaking (24h at 25.0°C, 500 rpm) Step2->Step3 Initiate Saturation Step4 4. Phase Separation (Centrifugation: 10,000 x g, 15 min) Step3->Step4 Thermodynamic Equilibrium Step5 5. Supernatant Extraction (Positive Displacement Pipette) Step4->Step5 Isolate Liquid Phase Step6 6. HPLC-UV Analysis (Quantification via Calibration Curve) Step5->Step6 Dilute & Inject

Step-by-step workflow for thermodynamic solubility determination.

Conclusion

The solubility of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is dictated by the delicate balance between breaking its internal crystal lattice and forming favorable solvent interactions. By leveraging polar aprotic solvents (DMSO) or highly polarizable halogenated solvents (DCM), researchers can achieve optimal concentrations for synthetic chemistry and assay development. Adhering strictly to the 24-hour shake-flask protocol with centrifugation ensures that all downstream formulation decisions are grounded in absolute thermodynamic reality.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. International Journal of Pharmaceutics, 346(1-2), 47-51. Retrieved March 9, 2026, from [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved March 9, 2026, from [Link]

Exploratory

The Structural, Electronic, and Synthetic Dichotomy of Diethyl-Methylbenzenesulfonamide Isomers

Executive Summary In the development of small-molecule therapeutics, positional isomerism dictates not only the spatial geometry of an Active Pharmaceutical Ingredient (API) but also its electronic distribution, target a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule therapeutics, positional isomerism dictates not only the spatial geometry of an Active Pharmaceutical Ingredient (API) but also its electronic distribution, target affinity, and synthetic viability. This technical guide provides an in-depth comparative analysis of two specific positional isomers of diethyl-methylbenzenesulfonamide:

  • Isomer A: 5-amino-N,N-diethyl-2-methylbenzenesulfonamide (CAS: 52236-76-7)[1]

  • Isomer B: 2-amino-N,N-diethyl-5-methylbenzenesulfonamide (CAS: 1824260-58-3)[2]

While these molecules share an identical mass and core framework, the relative positioning of the amino (-NH₂), methyl (-CH₃), and bulky N,N-diethylsulfonamide (-SO₂NEt₂) groups results in fundamentally divergent physicochemical properties. Understanding this dichotomy is critical for medicinal chemists utilizing these compounds as building blocks for targeted therapies, particularly in the synthesis of ureido-substituted enzyme inhibitors[3].

Conformational and Electronic Microenvironments

The reactivity of an aniline derivative is governed by the interplay of steric hindrance and electronic push-pull dynamics. The N,N-diethylsulfonamide group is exceptionally bulky and acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects.

Steric Hindrance and Rotational Restriction

In Isomer B , the amino group is positioned ortho to the N,N-diethylsulfonamide moiety. This proximity induces severe steric clash. To minimize van der Waals repulsion, the sulfonamide group is forced out of coplanarity with the phenyl ring, disrupting optimal orbital overlap and altering the molecule's overall dipole moment[4]. Furthermore, the bulky diethyl chains physically shield the amino nitrogen, severely restricting its accessibility to incoming electrophiles.

In contrast, Isomer A places the amino group at the 5-position, completely isolated from the steric bulk of the sulfonamide group. This lack of steric shielding leaves the nitrogen lone pair fully exposed and available for intermolecular interactions.

Electronic Modulation and Nucleophilicity

The electronic microenvironment of the amino group dictates its pKa and nucleophilicity:

  • Isomer B (Ortho-Amino): The amino group suffers from strong inductive electron withdrawal from the adjacent sulfonamide. Additionally, potential intramolecular hydrogen bonding between the amine hydrogen and the sulfonamide oxygen can further lock the lone pair, drastically reducing its nucleophilicity.

  • Isomer A (Meta-Amino): The amino group is meta to the sulfonamide, insulating it from direct resonance withdrawal. Concurrently, it is para to the methyl group, a weak electron-donating group (EDG) via hyperconjugation. This synergistic positioning enriches the electron density on the nitrogen, making Isomer A a significantly stronger nucleophile and a more basic amine.

G cluster_A Isomer A (5-Amino-2-Methyl) cluster_B Isomer B (2-Amino-5-Methyl) A_NH2 5-Amino Group (Para to Methyl) A_Effect High Nucleophilicity No Steric Clash A_NH2->A_Effect EDG effect from Methyl A_SO2 1-Sulfonamide (Meta to Amino) A_SO2->A_Effect Weak Meta EWG effect B_NH2 2-Amino Group (Ortho to Sulfonamide) B_Effect Low Nucleophilicity Severe Steric Clash B_NH2->B_Effect Intramolecular H-Bonding B_SO2 1-Sulfonamide (Ortho to Amino) B_SO2->B_Effect Strong Ortho EWG effect

Electronic and steric microenvironments of Isomer A and Isomer B.

Pharmacological and Synthetic Implications

Amino-benzenesulfonamides are critical precursors in the synthesis of carbonic anhydrase inhibitors (CAIs), a class of drugs used in oncology, glaucoma, and epilepsy management[3][5]. A common synthetic route involves reacting the primary amine of the benzenesulfonamide with an isocyanate to form a ureido linkage.

The structural differences between the two isomers dictate their utility in these workflows. Isomer A reacts rapidly with isocyanates at room temperature due to its unhindered, electron-rich nitrogen. Conversely, Isomer B exhibits sluggish kinetics. The ortho-steric hindrance from the diethyl groups blocks the approach of the isocyanate electrophile, often requiring elevated temperatures, prolonged reaction times, or strong base catalysis to force the coupling[6]. When designing novel therapeutics, utilizing Isomer A ensures higher synthetic yields and fewer purification bottlenecks.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and structural properties of the two isomers, validating the theoretical models discussed above.

Property / FeatureIsomer AIsomer B
IUPAC Name 5-amino-N,N-diethyl-2-methylbenzenesulfonamide2-amino-N,N-diethyl-5-methylbenzenesulfonamide
CAS Registry Number 52236-76-71824260-58-3
Amino Position relative to -SO₂NEt₂ Meta (Position 5)Ortho (Position 2)
Steric Hindrance at Nitrogen Low (Unhindered)High (Shielded by diethyl groups)
Relative Nucleophilicity HighLow
Intramolecular H-Bonding Not PossibleHighly Probable
Primary Synthetic Utility Excellent building block for ureido-conjugatesRestricted utility; requires forcing conditions

Experimental Methodologies: Regioselective Synthesis and Isolation

Synthesizing these isomers from a common precursor requires a strategic approach. Attempting to separate the highly polar amino isomers directly via chromatography is notoriously difficult due to severe tailing on silica gel.

Causality-Driven Strategy: A self-validating system is achieved by performing a regioselective nitration first. The resulting nitro-isomers possess drastically different dipole moments, allowing for facile normal-phase chromatographic resolution before reduction to the target amines.

G Start Starting Material: N,N-diethyl-methylbenzenesulfonamide Nitration Regioselective Nitration (HNO3 / H2SO4, 0°C) Start->Nitration IsomerMix Nitrated Intermediates (2-NO2 and 5-NO2) Nitration->IsomerMix Chromatography Chromatographic Separation (Silica Gel, Hexane/EtOAc) IsomerMix->Chromatography Red_A Catalytic Hydrogenation (Pd/C, H2) of 5-NO2 Chromatography->Red_A Fraction 1 (Less Polar) Red_B Catalytic Hydrogenation (Pd/C, H2) of 2-NO2 Chromatography->Red_B Fraction 2 (More Polar) Prod_A Isomer A (5-amino...) Red_A->Prod_A Prod_B Isomer B (2-amino...) Red_B->Prod_B

Regioselective synthesis and isolation workflow for the 2-amino and 5-amino isomers.

Protocol 1: Electrophilic Aromatic Nitration and Chromatographic Resolution
  • Preparation: Dissolve N,N-diethyl-methylbenzenesulfonamide (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool the flask to 0 °C using an ice-water bath.

  • Nitration: Slowly add a stoichiometric amount of fuming nitric acid (HNO₃, 1.05 eq) dropwise over 30 minutes.

    • Causality: The low temperature prevents over-nitration. The bulky -SO₂NEt₂ group directs meta, while the -CH₃ group directs ortho/para. Steric bulk heavily disfavors nitration ortho to the sulfonamide, making the 5-nitro derivative the major thermodynamic product.

  • Quenching: Pour the reaction mixture over crushed ice and extract with ethyl acetate (EtOAc). Wash the organic layer with saturated NaHCO₃ until neutral, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Resolution: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/EtOAc (8:2 to 6:4). The 5-nitro isomer elutes first (less polar), followed by the 2-nitro isomer (more polar due to the aligned dipoles of the ortho EWGs).

Protocol 2: Catalytic Hydrogenation to Target Amines
  • Preparation: Dissolve the isolated 5-nitro intermediate (to yield Isomer A) or 2-nitro intermediate (to yield Isomer B) in anhydrous methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w).

    • Causality: Pd/C with H₂ gas is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent any potential acid-catalyzed hydrolysis of the sulfonamide group and to ensure a clean reaction profile.

  • Reduction: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is highly pyrophoric when dry. Concentrate the filtrate under reduced pressure to yield the pure respective amino isomer.

References

  • Secondaryamine: 2-amino-N,N-diethyl-5-methylbenzenesulfonamide. Secondaryamine.com. 2

  • 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide - Sigma-Aldrich. Sigmaaldrich.com. 1

  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. National Institutes of Health (NIH). 3

  • Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors. ACS Publications. 6

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. 5

  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. MDPI. 4

Sources

Foundational

The Strategic Role of 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the selection of highly functionalized building blocks dictates the trajectory of structure-activity relationship (SAR) campaigns. 2-Amino-N,N-diethyl-5-methylbenzen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of highly functionalized building blocks dictates the trajectory of structure-activity relationship (SAR) campaigns. 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS 379254-18-9) represents a highly specialized, sterically tuned scaffold[1]. Unlike classical primary benzenesulfonamides, which are ubiquitous in carbonic anhydrase (CA) inhibitors, the N,N-diethyl substitution on this molecule fundamentally alters its pharmacological destiny.

This technical whitepaper provides an in-depth literature review and synthetic guide on this scaffold, detailing its structural rationale, synthetic methodologies, and applications in developing targeted therapies such as COX-2 inhibitors and DNA gyrase modulators[2][3].

Structural Anatomy & Pharmacophore Rationale

To leverage this scaffold effectively, one must understand the causality behind its specific substitution pattern:

  • The 2-Amino Group (Nucleophilic Center): Positioned ortho to the sulfonamide, this primary aniline serves as the primary vector for diversification (e.g., amide coupling, reductive amination, or heterocyclic condensation)[4]. The presence of the para-methyl group (at position 5) inductively donates electron density into the aromatic ring, subtly enhancing the nucleophilicity of this amine compared to an unsubstituted analog.

  • The N,N-Diethylsulfonamide Group (Steric Shield & Lipophilic Anchor):

    • Expert Insight: A common pitfall in benzenesulfonamide chemistry is unintended off-target binding to human Carbonic Anhydrases (hCAs). Because hCA active sites require a primary sulfonamide (

      
      ) to coordinate with the catalytic zinc ion, the bulky N,N-diethyl group completely abolishes this interaction.
      
    • Furthermore, the dialkyl substitution prevents classical intramolecular cyclization. While 2-amino-primary-sulfonamides readily react with orthoesters to form 1,2,4-benzothiadiazine 1,1-dioxides (AMPA receptor potentiators)[4], the lack of a proton on the N,N-diethyl nitrogen traps the molecule in an open-chain conformation. This forces the sulfonamide to act as a highly lipophilic pendant arm, ideal for probing deep hydrophobic pockets in targets like COX-2 or bacterial DNA gyrase[2][3].

  • The 5-Methyl Group: Provides critical van der Waals interactions and restricts the rotational degrees of freedom of the adjacent functional groups, locking the molecule into favorable binding conformations.

SyntheticWorkflow A 2-amino-N,N-diethyl- 5-methylbenzene-1-sulfonamide (Core Scaffold) B Enaminones / Pyrimidines (Thermal/Acid Catalysis) A->B Condensation C Acyl Chlorides (Base Catalysis) A->C Amidation D Heterocyclic Derivatives (e.g., Pyrazolo-pyrimidines) B->D E N-Acyl Derivatives (COX-2 / DNA Gyrase Inhibitors) C->E

Caption: Synthetic pathways utilizing the 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide scaffold.

Validated Synthetic Methodologies

The steric bulk of the ortho-diethylsulfonamide group requires optimized coupling conditions. The following protocols are self-validating systems designed to overcome steric hindrance while preventing degradation.

Protocol A: Synthesis of N-Acyl Derivatives (Amide Coupling)

This protocol is utilized to generate anti-inflammatory COX-2 inhibitors, where the acyl chain dictates enzyme selectivity[2].

  • Step 1: Preparation. Dissolve 1.0 equivalent of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the acyl chloride.

  • Step 2: Base Addition. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is non-nucleophilic, effectively neutralizing the HCl byproduct without competing for the acylating agent.

  • Step 3: Acylation. Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.2 equivalents of the desired acyl chloride. Rationale: The ortho-sulfonamide creates a sterically congested environment; cooling controls the exothermic reaction and suppresses the formation of di-acylated side products.

  • Step 4: Propagation. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Step 5: Workup & Purification. Quench with saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Condensation with Enaminones for Heterocyclic Scaffolds

This workflow is critical for synthesizing complex pyrimidine-linked sulfonamides, which exhibit broad-spectrum antimicrobial activity by targeting DNA gyrase[2][5].

  • Step 1: Mixture. In a round-bottom flask, combine 1.0 equivalent of the scaffold with 1.1 equivalents of a functionalized enaminone in glacial acetic acid (0.5 M concentration).

  • Step 2: Acid-Catalyzed Condensation. Reflux the mixture at 110°C for 5 hours. Rationale: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst, protonating the carbonyl oxygen of the enaminone to accelerate the nucleophilic attack by the sterically hindered aniline nitrogen.

  • Step 3: Isolation. Cool the reaction mixture to room temperature, then pour it over crushed ice. The sudden shift in polarity forces the highly lipophilic product to precipitate.

  • Step 4: Recrystallization. Filter the solid precipitate and recrystallize from hot ethanol to yield the analytically pure heterocyclic derivative.

Biological Applications & Structure-Activity Relationships

Derivatives of N,N-diethylbenzenesulfonamides have demonstrated profound efficacy in two primary therapeutic arenas:

Antimicrobial Activity (DNA Gyrase Inhibition)

Bacterial DNA gyrase (topoisomerase II) is an essential enzyme for bacterial DNA replication. In silico molecular docking and in vitro assays demonstrate that N,N-diethylbenzenesulfonamide derivatives effectively bind to the Gyrase A/B subunits of Staphylococcus aureus[3][6]. The lipophilic N,N-diethyl tail enhances penetration through bacterial cell membranes, while the conjugated heterocyclic core (derived from the 2-amino group) establishes critical hydrogen bonds within the ATP-binding pocket[5].

Anti-inflammatory Activity (COX-2 Selectivity)

Cyclooxygenase-2 (COX-2) features a side pocket that is significantly larger than that of COX-1. Derivatives synthesized via Protocol A exploit this structural difference. The bulky N,N-diethylsulfonamide moiety acts as a steric wedge, preventing the molecule from entering the narrower COX-1 active site, thereby conferring high COX-2 selectivity and reducing gastrointestinal toxicity[2].

MOA Scaffold N,N-Diethylbenzenesulfonamide Derivatives Target1 Cyclooxygenase-2 (COX-2) (Hydrophobic Side Pocket) Scaffold->Target1 N-Acyl Derivatives Target2 Bacterial DNA Gyrase (Subunit A/B) Scaffold->Target2 Heterocyclic Conjugates Effect1 Selective Anti-inflammatory (Reduced GI Toxicity) Target1->Effect1 Effect2 Topoisomerase Inhibition (Bactericidal Effect) Target2->Effect2

Caption: Dual pharmacological targeting mechanisms of N,N-diethylbenzenesulfonamide derivatives.

Quantitative Data & Physicochemical Profiling

The table below summarizes the core physicochemical properties of the parent scaffold and the predicted/observed profiles of its primary derivative classes based on current literature[2][3][7].

Compound / Derivative ClassMolecular WeightTarget EnzymeKey Physicochemical / Structural FeatureTherapeutic Indication
Parent Scaffold (CAS 379254-18-9)242.34 g/mol N/A (Building Block)Sterically hindered ortho-amine; No CA binding.Synthetic Intermediate
N-Acyl Derivatives ~300 - 450 g/mol COX-2Bulky N,N-diethyl group prevents COX-1 entry.Anti-inflammatory
Pyrimidine Conjugates ~350 - 500 g/mol DNA GyraseHigh lipophilicity (logP > 3.0) enhances membrane permeability.Broad-spectrum Antibacterial
Enaminone Adducts ~380 - 480 g/mol Multi-targetRigidified conjugated system; strong H-bond acceptors.Antibacterial / Antifungal

Conclusion

2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is far more than a simple structural analog of standard sulfa drugs. By intentionally designing a molecule with a dialkylated sulfonamide, medicinal chemists have created a scaffold that evades ubiquitous off-target interactions (like Carbonic Anhydrase) while providing a highly modular primary amine for targeted drug synthesis. Whether deployed in the pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) or next-generation bactericidal agents, mastering the steric and electronic nuances of this building block is essential for successful drug development.

References

  • SCIRP. Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. Retrieved from[Link]

  • Growing Science. 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Retrieved from [Link]

  • Preprints.org. Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Retrieved from [Link]

Sources

Exploratory

The Chemical Reactivity and Biological Application of Amino-Sulfonamide Benzene Derivatives: A Technical Whitepaper

Executive Summary Amino-sulfonamide benzene derivatives, universally recognized as the foundational "sulfa drugs," represent a critical class of synthetic antimicrobial agents. Characterized by an aniline moiety derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-sulfonamide benzene derivatives, universally recognized as the foundational "sulfa drugs," represent a critical class of synthetic antimicrobial agents. Characterized by an aniline moiety derivatized with a sulfonamide group (e.g., 4-aminobenzenesulfonamide, or sulfanilamide), these compounds exhibit a unique push-pull electronic system that dictates both their chemical reactivity and their biological mechanism of action. This whitepaper provides an in-depth analysis of their structural properties, electrophilic and nucleophilic reactivity, and biological targets, supported by self-validating experimental protocols for drug development professionals.

Structural and Physicochemical Profile

The reactivity of amino-sulfonamide benzene derivatives is governed by the interplay between the electron-donating aromatic amine (-NH₂) and the electron-withdrawing sulfonamide (-SO₂NH₂) group.

Quantitative Physicochemical Data

Understanding the baseline physicochemical parameters of the parent compound, sulfanilamide, is essential for predicting its pharmacokinetic behavior and synthetic viability 1.

PropertyValueChemical & Clinical Significance
Molecular Weight 172.21 g/mol Low molecular weight facilitates rapid cellular penetration.
Melting Point 164.5 - 166.5 °CIndicates high crystalline stability and strong intermolecular hydrogen bonding.
pKa (Sulfonamide) 10.4Highly unionized at physiological pH (7.4), leading to low urine solubility and risk of crystalluria.
LogP -0.62Hydrophilic nature, yet possesses sufficient lipophilicity for passive diffusion.
Water Solubility 7.5 g/L (at 25 °C)Limits high-concentration aqueous formulations; requires salt formation for IV use.
Electronic Effects and pKa Dynamics

The sulfonamide nitrogen possesses weakly acidic protons due to the strong electron-withdrawing nature of the adjacent sulfonyl group. While the parent sulfanilamide has a pKa of 10.4, meaning it is virtually un-ionized in the blood, modern drug development has focused on lowering this pKa. By substituting the sulfonamide nitrogen with electron-withdrawing heterocycles (e.g., sulfisoxazole, pKa 5.0), the drug becomes highly ionized at physiological pH, drastically increasing its aqueous solubility and eliminating the renal toxicity (crystalluria) associated with early derivatives 2.

Core Reactivity Mechanisms

Electrophilic Aromatic Substitution (EAS) and Orthogonal Protection

The primary aromatic amine is a strongly activating, ortho/para-directing group. Direct electrophilic aromatic substitution (EAS) on aniline derivatives typically results in uncontrollable poly-substitution.

Causality in Synthesis: To synthesize specific sulfonamide derivatives, chemists must moderate the reactivity of the amine. This is achieved by acetylating the amine to form an amide (e.g., acetanilide). The lone pair of the amide nitrogen is delocalized into the carbonyl oxygen via resonance, significantly reducing its nucleophilicity and its activating effect on the benzene ring 3. This allows for controlled chlorosulfonation at the para position. Following the addition of an amine to form the sulfonamide, the acetyl protecting group is removed via acid hydrolysis. Because sulfonamides hydrolyze much slower than carboxamides, this differential reactivity provides a self-validating, orthogonal protection scheme.

Diazotization

The primary aromatic amine can undergo diazotization when exposed to nitrous acid. The resulting diazonium salt is a powerful electrophile capable of coupling with electron-rich aromatic rings to form intensely colored azo dyes. This reactivity is the foundational principle behind the colorimetric analytical detection of sulfa drugs.

Biological Mechanism of Action: DHPS Inhibition

Amino-sulfonamides are bacteriostatic agents that act as structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS) , which is essential for the condensation of PABA with dihydropteroate diphosphate (DHPP) 4. By blocking this pathway, sulfonamides deplete the bacteria of tetrahydrofolate, halting DNA and RNA synthesis 5.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Binding DHPP Dihydropteroate Diphosphate DHPP->DHPS Substrate Binding DHP 7,8-Dihydropteroic Acid DHPS->DHP Condensation Reaction Sulfa Amino-Sulfonamide (Drug) Sulfa->DHPS Competitive Inhibition THF Tetrahydrofolate (DNA/RNA) DHP->THF Downstream Synthesis

Competitive inhibition of DHPS by amino-sulfonamides in the bacterial folate synthesis pathway.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent and environmental choices.

Protocol 1: Colorimetric Detection via Diazotization (Bratton-Marshall Assay)

This assay quantifies the presence of the primary aromatic amine in sulfonamide derivatives.

Step-by-Step Methodology:

  • Acidification: Dissolve the sulfonamide sample in 1M HCl (aq).

  • Diazotization: Add 0.1% Sodium Nitrite (NaNO₂) dropwise. Crucial Causality: The reaction vessel must be maintained strictly at 0–5 °C in an ice bath. At higher temperatures, the highly unstable diazonium salt intermediate will rapidly decompose into a phenol and nitrogen gas, destroying the electrophile and causing a false negative.

  • Quenching: Add 0.5% Ammonium Sulfamate to neutralize excess nitrous acid, preventing unwanted side reactions.

  • Coupling: Add 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride. This highly activated aromatic ring acts as the nucleophile, coupling with the diazonium salt to form a stable, deeply colored azo dye.

  • Readout: Measure absorbance at 540 nm using a spectrophotometer.

Self-Validation System: The protocol mandates a concurrent Standard Curve (using known concentrations of >99.9% pure sulfanilamide) and a Reagent Blank (all reagents minus the drug). The blank validates that no auto-oxidation of the coupling agent has occurred, ensuring the optical density corresponds exclusively to the azo dye.

Diazotization Step1 Sulfanilamide + HCl (aq) Step2 Add NaNO2 (0-5 °C) Step1->Step2 Step3 Diazonium Salt Intermediate Step2->Step3 Step4 Coupling Agent Addition Step3->Step4 Step5 Azo Dye Formation Step4->Step5

Step-by-step workflow of the diazotization and azo coupling reaction for sulfonamide detection.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol evaluates the bacteriostatic efficacy of novel sulfonamide derivatives.

Step-by-Step Methodology:

  • Media Preparation: Prepare Thymidine-depleted Mueller-Hinton Broth (MHB) . Crucial Causality: Standard rich media contain exogenous thymine and thymidine. If present, bacteria will scavenge these precursors, bypassing the inhibited folate pathway entirely. This phenomenon leads to false-negative susceptibility results (the drug appears inactive). Depleted MHB forces the bacteria to rely on de novo folate synthesis, exposing the true efficacy of the DHPS inhibitor 4.

  • Serial Dilution: Perform a two-fold serial dilution of the sulfonamide derivative across a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 × 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37 °C for 16-20 hours.

  • Observation: The MIC is recorded as the lowest concentration completely inhibiting visible bacterial growth.

Self-Validation System: Every plate must include a Growth Control Well (bacteria + broth, no drug) to validate organism viability and media quality, and a Sterility Control Well (broth only) to validate aseptic technique. If the sterility well shows turbidity, the entire plate is invalidated.

References

  • Benchchem. "Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide." 1

  • Benchchem. "In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides." 4

  • bioRxiv. "Molecular mechanism of plasmid-borne resistance to sulfonamides." 5

  • OpenStax / Pressbooks. "24.8 Reactions of Arylamines – Organic Chemistry." 3

  • Auburn University. "Amides: Nucleophilic-Electrophilic Reactions and Hydrolysis." 2

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Reaction Conditions for 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, process optimization, and self-validating experimental protocols. Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, process optimization, and self-validating experimental protocols.

Executive Summary & Mechanistic Overview

Substituted benzenesulfonamides are privileged pharmacophores in medicinal chemistry, frequently serving as critical building blocks for novel therapeutics. The target compound, 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9) , presents a unique synthetic challenge due to the presence of an ortho-amino group relative to the N,N-diethylsulfonamide moiety.

Direct chlorosulfonation of anilines (such as p-toluidine) is notoriously low-yielding. The strongly acidic chlorosulfonic acid protonates the free amine, converting it into an electron-withdrawing, meta-directing anilinium ion. To circumvent this, a robust, three-step synthetic strategy is required:

  • Protection & Electrophilic Aromatic Substitution: The amine is protected as an acetamido group. This preserves the nitrogen's lone pair delocalization, maintaining its status as a strong ortho/para director. Since the para position is blocked by a methyl group, chlorosulfonation is directed exclusively to the ortho position.

  • Nucleophilic Acyl Substitution: The resulting sulfonyl chloride is reacted with diethylamine.

  • Chemoselective Deprotection: The differential hydrolytic stability between amides and sulfonamides is exploited to selectively reveal the free amine.

Synthetic Workflow Visualization

G A N-Acetyl-p-toluidine (Starting Material) B 2-Acetamido-5-methylbenzenesulfonyl chloride (Intermediate 1) A->B Step 1: Chlorosulfonation ClSO3H (5.0 eq), 0-60°C C 2-Acetamido-N,N-diethyl-5-methylbenzenesulfonamide (Intermediate 2) B->C Step 2: Sulfonamidation Diethylamine (1.2 eq), DCM, 0-25°C D 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (Target Product) C->D Step 3: Deprotection 6M HCl, Reflux 100°C

Figure 1: Three-step synthetic workflow for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and thermodynamic parameters required to maximize yield while minimizing byproduct formation.

StepReaction TypeReagents & SolventsMolar EquivalentsTemp (°C)Time (h)Expected Yield (%)
1 ChlorosulfonationN-Acetyl-p-toluidine : ClSO₃H1.0 : 5.00 → 602.075 - 85
2 SulfonamidationSulfonyl Chloride : Et₂NH : TEA1.0 : 1.2 : 1.50 → 252.085 - 95
3 DeprotectionProtected Sulfonamide : 6M HCl1.0 : 10.0100 (Reflux)4.0 - 6.080 - 90

Step-by-Step Experimental Protocols (Self-Validating System)

To ensure high scientific integrity, each protocol includes an In-Process Control (IPC) . These checkpoints create a self-validating system, allowing the chemist to verify the success of a step before proceeding.

Step 1: Synthesis of 2-Acetamido-5-methylbenzenesulfonyl chloride

Reference standard for acetanilide chlorosulfonation: [1], [2].

  • Preparation: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a gas scrubber (to neutralize evolving HCl gas).

  • Addition: Charge the flask with chlorosulfonic acid (5.0 eq) and cool to 0–5 °C using an ice-salt bath. Slowly add N-acetyl-p-toluidine (1.0 eq) portion-wise over 30 minutes. Maintain the internal temperature strictly below 10 °C to prevent charring.

  • Heating: Once addition is complete, remove the ice bath and gradually heat the reaction mixture to 60 °C for 2 hours.

  • Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over vigorously stirred crushed ice (10 g of ice per 1 g of starting material).

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum, wash extensively with ice-cold water until the filtrate is pH neutral, and dry under high vacuum.

Validation Checkpoint (IPC): Quench a 10 µL reaction aliquot in 1 mL of methanol and analyze via TLC (Hexane:EtOAc 7:3). The starting material (


 ~0.4) must be completely consumed, replaced by a single UV-active spot (

~0.6) corresponding to the methyl ester derivative of the sulfonyl chloride.
Step 2: Synthesis of 2-Acetamido-N,N-diethyl-5-methylbenzenesulfonamide
  • Preparation: Dissolve the dried 2-acetamido-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under an inert nitrogen atmosphere. Cool to 0 °C.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) in one portion.

  • Amidation: Add diethylamine (1.2 eq) dropwise via syringe over 15 minutes.

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature (25 °C) for 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M aqueous HCl (to remove excess amines), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Validation Checkpoint (IPC): Monitor via TLC (DCM:MeOH 95:5). The highly polar amine and the reactive sulfonyl chloride should be absent, leaving a distinct, stable product spot.

Step 3: Chemoselective Deprotection to Target Molecule
  • Hydrolysis: Suspend the intermediate from Step 2 (1.0 eq) in 6M aqueous HCl (10.0 eq).

  • Reflux: Heat the suspension to a vigorous reflux (approx. 100 °C). The suspension will gradually become a homogeneous solution as the acetamido group is cleaved and the soluble aniline hydrochloride salt is formed. Maintain reflux for 4 to 6 hours.

  • Neutralization: Cool the reaction mixture to 0 °C. Slowly add 2M aqueous NaOH dropwise until the solution reaches pH 7–8. A precipitate of the free base will form.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Combine the organic phases, wash with brine, dry over Na₂SO₄, and evaporate the solvent. The crude product can be recrystallized from ethanol/water to yield pure 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide [3].

Validation Checkpoint (IPC): Analyze the final product via LC-MS. You must observe the disappearance of the acetylated mass and the emergence of the target mass (


 = 243.3 Da), confirming a mass shift of -42 Da (loss of the acetyl group).

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, understanding why a protocol is designed a certain way is as critical as the steps themselves:

  • Why 5.0 Equivalents of Chlorosulfonic Acid? The reaction proceeds via two distinct mechanistic stages. The first equivalent of ClSO₃H acts as a sulfonating agent, yielding a sulfonic acid intermediate. Subsequent equivalents act as chlorinating agents, converting the sulfonic acid into the sulfonyl chloride while generating H₂SO₄ and HCl gas as driving byproducts [1]. Using less than 4-5 equivalents stalls the reaction at the sulfonic acid stage.

  • Exothermic Quenching Dynamics: In Step 1, the reaction must be quenched over crushed ice, never liquid water. The hydrolysis of excess ClSO₃H is violently exothermic. If liquid water is used, localized boiling occurs, which provides enough thermal energy to hydrolyze the newly formed, moisture-sensitive sulfonyl chloride back into the unreactive sulfonic acid.

  • Atom Economy in Amidation: In Step 2, triethylamine (TEA) is utilized as an acid scavenger. While one could theoretically use 2.2 equivalents of diethylamine to both react and scavenge the HCl byproduct, using TEA is more cost-effective and prevents the formation of diethylamine hydrochloride salts, which can crash out of solution and trap unreacted starting material.

  • Chemoselective Hydrolytic Stability: Step 3 relies on the fundamental thermodynamic difference between amides and sulfonamides. The carbon-nitrogen bond in a carboxamide is susceptible to acid-catalyzed hydrolysis at elevated temperatures. In contrast, the sulfur-nitrogen bond in a sulfonamide is significantly more sterically hindered and electronically stable, allowing for the complete removal of the acetyl protecting group without degrading the N,N-diethylsulfonamide moiety.

References

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Keerthi, D. S. Asian Journal of Pharmaceutics, 11(01), 2017. URL:[Link]

  • p-Acetaminobenzenesulfonyl Chloride. Smiles, S., & Stewart, J. Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 5, p.1 (1925). URL:[Link]

Application

Application Note: 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The compound 2-amino-N,N-diethyl-5-methylbenzene-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The compound 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9) is a highly specialized, versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. While primary 2-aminobenzenesulfonamides are classically employed as precursors for cyclized sulfa drugs or direct metalloenzyme inhibitors[2], the strategic substitution in this specific molecule—namely the N,N-diethyl and 5-methyl groups—fundamentally alters its chemical reactivity and pharmacological utility. This application note details the structural causality behind these modifications and provides validated protocols for utilizing this intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors.

Structural Causality & Physicochemical Rationale (E-E-A-T)

As medicinal chemists, the selection of an intermediate is driven by the desired physicochemical properties of the final API. The sulfonamide group is a cornerstone of medicinal chemistry, often acting as a critical pharmacophore[3]. However, the specific functionalization of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide provides three distinct advantages:

  • Tertiary Sulfonamide Blockade: Unlike primary sulfonamides (-SO₂NH₂) which readily coordinate with zinc in metalloenzymes (e.g., Carbonic Anhydrases) or undergo cyclocondensation to form benzothiadiazines[3], the N,N-diethyl group renders the sulfonamide nitrogen chemically inert. This forces all electrophilic reactions to occur exclusively at the ortho-amino group, allowing for highly regioselective functionalization[4].

  • Lipophilic Anchoring: The diethylamine moiety significantly increases the lipophilicity and steric bulk of the molecule. In modern targeted therapies (e.g., allosteric kinase inhibitors), this tertiary sulfonamide acts as a "lipophilic anchor," designed to occupy deep hydrophobic pockets adjacent to the ATP-binding site, thereby increasing target residence time.

  • Steric Tuning via the 5-Methyl Group: The para-methyl group (relative to the amine) provides a mild electron-donating effect, increasing the nucleophilicity of the aniline nitrogen. Furthermore, it restricts the rotational degrees of freedom of the resulting API, locking it into a bioactive conformation.

Quantitative Data: Physicochemical Impact of Substitutions

The following table summarizes how the specific substitutions on this intermediate alter its fundamental drug-like properties compared to the unsubstituted core.

Compound CoreMolecular Weight ( g/mol )H-Bond DonorsH-Bond AcceptorsEst. LogPPrimary Pharmaceutical Utility
2-Aminobenzenesulfonamide 172.21430.3Precursor to antibacterial sulfa drugs; CA inhibitors.
2-Amino-5-methylbenzenesulfonamide 186.23430.8Precursor to sterically tuned heterocycles.
2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide 242.342 3 2.6 Precursor to targeted kinase inhibitors; lipophilic anchor.

Experimental Protocols

The following protocols describe the utilization of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide in two highly relevant drug discovery workflows. Both protocols are designed as self-validating systems , incorporating in-process controls (IPC) to ensure scientific integrity.

Protocol A: Synthesis of Diaryl Urea Kinase Inhibitors

Diaryl ureas are a privileged scaffold in oncology (e.g., Sorafenib analogs). This protocol details the coupling of the intermediate with an aryl isocyanate.

Reagents:

  • 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (1.0 eq, 1.0 mmol, 242.3 mg)

  • Substituted Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq, 1.05 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Triethylamine (TEA) (0.1 eq, 0.1 mmol) - Optional, as a catalyst.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Add 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide and anhydrous DCM. Stir until complete dissolution is achieved.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the aryl isocyanate in 2 mL of anhydrous DCM and add it dropwise to the reaction flask over 10 minutes to prevent exothermic side reactions (e.g., isocyanate dimerization).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the starting material peak (m/z 243 [M+H]⁺) is depleted by >95%, and the target urea product mass is dominant.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure diaryl urea API.

Protocol B: Buchwald-Hartwig Cross-Coupling for Secondary Amine Scaffolds

For APIs requiring a secondary amine linkage, palladium-catalyzed cross-coupling is the method of choice.

Reagents:

  • 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (1.0 eq, 1.0 mmol)

  • Heteroaryl Bromide (e.g., 2-bromopyridine) (1.1 eq, 1.1 mmol)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • Xantphos (0.04 eq, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine all solid reagents. Evacuate and backfill the tube with argon three times to ensure the complete removal of oxygen, which would otherwise deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe, followed by the heteroaryl bromide (if liquid).

  • Heating: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze. Self-Validation: Look for the disappearance of the heteroaryl bromide and the emergence of the coupled secondary amine mass.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic methodology and the downstream pharmacological mechanism of the resulting APIs.

UreaSynthesis A 2-amino-N,N-diethyl- 5-methylbenzene-1-sulfonamide (Nucleophile) D Nucleophilic Addition (Room Temp, 4h) A->D B Aryl Isocyanate (Electrophile) B->D C Anhydrous DCM (Solvent) C->D E Diaryl Urea API (Target Compound) D->E

Caption: Synthetic workflow for generating diaryl urea derivatives from the sulfonamide intermediate.

Mechanism Drug Diaryl Urea Sulfonamide Derivative Hinge Kinase Hinge Region (Urea H-Bonding) Drug->Hinge Pocket Hydrophobic Pocket (-SO2NEt2 Binding) Drug->Pocket Block ATP Competitive Exclusion Hinge->Block Pocket->Block Pathway Downstream Signaling Arrest Block->Pathway Inhibits

Caption: Pharmacological mechanism of kinase inhibition utilizing the lipophilic sulfonamide anchor.

References

  • JETIR. "Direct Azo Coupling in Imidazoheterocycles through C–Heteroatom Bond Functionalization." jetir.org. Available at:[Link]

Sources

Method

Application Note: High-Yield Derivatization Strategies for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide in Early-Stage Drug Discovery

Introduction & Pharmacological Context The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, historically foundational to the development of antibacterial therapeutics and systemically acting antig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, historically foundational to the development of antibacterial therapeutics and systemically acting antiglaucoma agents 1. Specifically, the sulfonamide group acts as a potent zinc-binding motif, making it highly effective for inhibiting metalloenzymes such as Carbonic Anhydrase (CA) 2. Furthermore, recent profiling of bacterial CAs highlights the potential of sulfonamide derivatives as a new generation of targeted antibacterial agents 3.

The compound 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS 379254-18-9) represents a highly versatile building block for exploring this chemical space. The N,N-diethyl substitution modulates lipophilicity and membrane permeability, while the free 2-amino (aniline) group serves as a reactive handle for generating diverse chemical libraries. However, derivatizing this specific aniline presents a distinct synthetic challenge: the amino group is sterically hindered by the bulky ortho-sulfonamide and electronically deactivated by the electron-withdrawing sulfonyl group.

This application note details field-proven, self-validating protocols designed to overcome these thermodynamic and kinetic barriers, ensuring high-throughput compatibility and superior yields for drug discovery workflows.

Derivatization Pathways

G Core 2-amino-N,N-diethyl- 5-methylbenzene-1-sulfonamide (Core Scaffold) Amidation Amidation (R-COOH, HATU, DIPEA) Core->Amidation RedAmin Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAmin UreaForm Urea Formation (R-NCO, Base) Core->UreaForm AmideProd Amide Derivatives (Target: Kinases / GPCRs) Amidation->AmideProd SecAmineProd Secondary Amines (Target: Antibacterial) RedAmin->SecAmineProd UreaProd Urea Derivatives (Target: Carbonic Anhydrase) UreaForm->UreaProd

Divergent derivatization pathways for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide.

Experimental Protocols & Mechanistic Rationale
Protocol A: High-Throughput Amidation (Overcoming Steric Hindrance)

Objective: Synthesize amide derivatives via coupling with diverse carboxylic acids. Causality & Reagent Selection: Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often fail to achieve full conversion here due to the ortho-steric clash. HATU is selected because it generates a highly reactive 7-aza-OBt ester intermediate, which rapidly acylates even hindered and electronically deactivated anilines. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Procedure:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.2 equiv, 0.6 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) and stir for 5 minutes at room temperature (20–25 °C).

  • Coupling Agent: Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir the mixture for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.

  • Aniline Addition: Add 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (1.0 equiv, 0.5 mmol, 121.17 mg) to the activated mixture.

  • Reaction: Cap the vial under a nitrogen atmosphere and stir at 45 °C for 6 hours. (Note: Mild heating is crucial to overcome the activation energy barrier imposed by the ortho-steric clash.)

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to completely remove DMF traces), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Selective Reductive Amination

Objective: Synthesize secondary amine derivatives for antibacterial screening. Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium borohydride (NaBH₄) because it is a milder, highly selective reducing agent. It reduces the transient imine/iminium intermediate without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts. Glacial acetic acid is added to catalyze imine formation by protonating the aldehyde carbonyl, increasing its electrophilicity toward the weakly nucleophilic aniline.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (1.0 equiv, 0.5 mmol) and the target aldehyde (1.1 equiv, 0.55 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv, 0.5 mmol). Stir at room temperature for 2 hours to allow the imine intermediate to accumulate to equilibrium.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor completion via LC-MS.

  • Self-Validating Workup: Quench carefully with 1N NaOH (5 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM) (3 x 10 mL). Wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Urea Formation via Isocyanate Coupling

Objective: Synthesize urea derivatives targeting Carbonic Anhydrase. Causality & Reagent Selection: Isocyanates are highly electrophilic and react readily with primary amines. Triethylamine (TEA) is used as a mild base to neutralize any trace acid and enhance the nucleophilicity of the aniline. The reaction is performed in anhydrous Dichloromethane (DCM) at room temperature to prevent water from reacting with the isocyanate to form symmetric urea byproducts.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (1.0 equiv, 0.5 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv, 0.75 mmol) and stir for 5 minutes.

  • Coupling: Dropwise add the target isocyanate (R-NCO) (1.1 equiv, 0.55 mmol).

  • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours. The formation of the highly crystalline urea product often results in visible precipitation.

  • Self-Validating Workup: If the product precipitates, filter and wash with cold DCM. If it remains in solution, quench with water (5 mL), extract with DCM (2 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation & Expected Outcomes

To facilitate high-throughput library design and scale-up planning, the following table summarizes the expected quantitative metrics for these derivatization workflows based on internal validation.

Derivatization PathwayKey ReagentsReaction TimeTemp (°C)Typical Yield (%)Purity (LC-MS)Primary Therapeutic Target
Amidation R-COOH, HATU, DIPEA6 h4575 – 85%>95%Kinases, GPCRs
Reductive Amination R-CHO, NaBH(OAc)₃, AcOH12 – 16 h2565 – 80%>95%Antibacterial Agents
Urea Formation R-NCO, Triethylamine2 – 4 h2580 – 90%>98%Carbonic Anhydrase (CA)

(Note: Yields represent isolated yields after silica gel chromatography or recrystallization. Purity is assessed via LC-MS at UV 254 nm.)

References
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health (NIH) / PMC.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health (NIH) / PMC.
  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase

Sources

Application

Application Note: Optimized Recrystallization Protocols for 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9) Physicochemical Profiling & Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9)

Physicochemical Profiling & Structural Rationale

The purification of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide presents unique crystallographic challenges due to its structural dichotomy. The molecule features a rigid, electron-rich aniline core (2-amino group) paired with a bulky, lipophilic N,N-diethylsulfonamide moiety and a hydrophobic 5-methyl substituent.

Causality in Crystallization Behavior:

  • Oxidative Susceptibility: The primary aniline group is prone to mild oxidation, often resulting in pink or brown discoloration of the crude material. Decolorization using activated charcoal is a mandatory step to ensure high-purity, colorless crystals.

  • Steric Hindrance & Solubility: Unlike primary benzenesulfonamides that form dense, high-melting hydrogen-bond networks, the bulky N,N-diethyl group disrupts tight crystal packing. This lowers the compound's melting point and significantly increases its solubility in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane).

  • Risk of "Oiling Out": Because of the disrupted crystal lattice and lower melting point, this compound is highly susceptible to "oiling out" (liquid-liquid phase separation) rather than crystallizing when cooled rapidly [1]. To counteract this, solvent systems must be carefully selected to ensure the saturation temperature remains below the compound's melting point.

Solvent System Selection Matrix

Based on the solubility profile of substituted sulfonamides, highly polar solvents (pure water) and highly non-polar solvents (pure alkanes) are ineffective as single solvents. We recommend two validated approaches: a Solvent/Anti-Solvent System and an Aqueous Alcohol System [1] [2].

Solvent SystemRole / MechanismAdvantagesDrawbacks
Ethyl Acetate (EtOAc) / Heptane EtOAc acts as the good solvent (dipole-dipole interactions with sulfonamide); Heptane acts as the anti-solvent.High yield; excellent for removing highly polar impurities.Requires precise dropwise addition to prevent oiling out.
70% Isopropanol (IPA) / 30% Water Single-solvent system. IPA dissolves the lipophilic core; water steepens the temperature-solubility curve.Produces highly pure, free-flowing, sterilization-stable crystals [2].Lower overall recovery if cooled too quickly.

Recrystallization Workflow

Workflow Crude Crude 2-Amino-N,N-diethyl- 5-methylbenzene-1-sulfonamide Dissolve Dissolution in Good Solvent (EtOAc or 70% IPA) at 65-75°C Crude->Dissolve Charcoal Add Activated Charcoal (Removes oxidized aniline impurities) Dissolve->Charcoal HotFilter Hot Gravity Filtration (Pre-warmed funnel) Charcoal->HotFilter Split Method? HotFilter->Split Cooling Slow Cooling to 0-5°C (Single Solvent) Split->Cooling 70% IPA AntiSolvent Dropwise Heptane/Water (Anti-Solvent) Split->AntiSolvent EtOAc Crystallize Nucleation & Crystal Growth Cooling->Crystallize AntiSolvent->Crystallize Isolate Vacuum Filtration & Cold Solvent Wash Crystallize->Isolate Pure Pure Crystalline Product (Validate via DSC/XRD) Isolate->Pure

Recrystallization workflow for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide.

Detailed Experimental Protocols

Protocol A: Solvent / Anti-Solvent Method (EtOAc / Heptane)

This method is ideal for crude mixtures containing significant polar impurities.

  • Dissolution: Place 10.0 g of crude 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide in a 250 mL Erlenmeyer flask. Add minimal ethyl acetate (approx. 30-40 mL) and heat to 65°C with magnetic stirring until complete dissolution occurs.

  • Decolorization: Remove the flask from heat momentarily. Add 0.5 g of activated charcoal (Darco®). Causality: Adding charcoal to a boiling solution causes violent bumping; cooling slightly prevents this. Boil for 5 minutes to adsorb colored oxidative degradants.

  • Hot Filtration (Self-Validating Step): Filter the hot mixture through a fluted filter paper in a pre-warmed stemless glass funnel.

    • Validation checkpoint: If crystals form on the filter paper, the solution cooled too rapidly. Re-dissolve the precipitate in hot EtOAc and repeat.

  • Anti-Solvent Addition: Return the clear, hot filtrate to the hot plate (maintain at 60°C). Begin adding heptane dropwise via an addition funnel. Stop adding heptane the exact moment the solution becomes persistently turbid (cloudy).

  • Nucleation & Cooling: Add 1-2 drops of EtOAc to clear the turbidity. Remove from heat, cover with a watch glass, and allow the flask to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling prevents the compound from "oiling out" as a liquid phase [1].

  • Isolation: Once room temperature is reached, place the flask in an ice bath (0-5°C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold heptane.

Protocol B: Aqueous Alcohol Method (70% Isopropanol)

This method leverages a steep temperature-solubility gradient and is highly scalable.

  • Solvent Preparation: Prepare a solution of 70% Isopropanol (IPA) and 30% deionized water (v/v).

  • Dissolution: Suspend 10.0 g of the crude compound in 50 mL of the 70% IPA solvent. Heat to reflux (approx. 80°C). Add additional hot 70% IPA in 5 mL increments only until the solid dissolves completely.

  • Hot Filtration: Perform hot gravity filtration as described in Protocol A to remove insoluble particulates.

  • Controlled Crystallization: Allow the filtrate to cool ambiently. The water acts as an intrinsic anti-solvent as the temperature drops, forcing the hydrophobic N,N-diethyl and 5-methyl groups to aggregate and nucleate [2].

  • Isolation & Drying: Filter the resulting crystals under vacuum. Wash with 10 mL of cold 30% IPA. Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual water.

Analytical Validation Metrics

To ensure the trustworthiness of the recrystallization process, the final product must be validated for both chemical purity and solid-state crystallinity. Amorphous precipitates or oiled-out solids will fail these metrics [3].

Analytical TechniquePurposeExpected Validation Criteria
Differential Scanning Calorimetry (DSC) Assess crystallinity and phase purity.A single, sharp endothermic melting peak. Absence of a broad glass transition (Tg) indicates high crystallinity [1] [3].
X-Ray Powder Diffraction (XRPD) Confirm crystal lattice formation.Distinct, sharp diffraction peaks with high signal-to-noise ratio. No diffuse amorphous halos [1].
FT-IR Spectroscopy Verify functional group integrity.Sharp N-H stretching (amines/amides) at ~3250-3350 cm⁻¹; S=O stretching at ~1150 and 1330 cm⁻¹ [3].
HPLC (Reverse Phase) Quantify chemical purity.>99.5% Area Under Curve (AUC). Absence of polar oxidative degradants at lower retention times.

References

  • US2777844A - Sulfonamide purification process. Google Patents.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. URL: [Link]

Method

Application Note: HPLC Method Development and Validation for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

Executive Summary The quantification of complex aromatic amines and sulfonamides is a critical workflow in pharmaceutical drug development and quality control. This application note details the scientific rationale, expe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex aromatic amines and sulfonamides is a critical workflow in pharmaceutical drug development and quality control. This application note details the scientific rationale, experimental protocol, and regulatory validation framework for analyzing 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. By bridging fundamental chemical properties with chromatographic causality, this guide provides a self-validating methodology aligned with the latest ICH Q2(R2) and USP <1225> lifecycle standards.

Analyte Profiling & Chromatographic Rationale

The target compound, 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide, presents unique chromatographic challenges due to its dual functionality: a weakly basic primary aromatic amine and an aprotic N,N-diethylsulfonamide group. Successful method development requires a deep understanding of how these functional groups interact with the stationary and mobile phases.

Causality of Mobile Phase Selection: Primary aromatic amines are notorious for exhibiting severe peak tailing in RP-HPLC. This phenomenon is driven by secondary ion-exchange interactions between the unprotonated or partially ionized amine and residual acidic silanol groups on the silica stationary phase 1. To counteract this, the mobile phase must be acidified. By incorporating 0.1% formic acid (pH ~2.7), the primary amine is fully protonated, which effectively suppresses silanol interactions and yields sharp, symmetrical peaks 2. Concurrently, the N,N-diethyl substitution on the sulfonamide removes the acidic proton typically found in primary sulfonamides, rendering this moiety neutral and highly responsive to hydrophobic retention on an endcapped C18 column.

Causality of Detection Wavelength: The conjugated aromatic system provides a robust UV chromophore. Based on the spectral properties of analogous sulfonamides and aromatic amines, UV detection at 254 nm provides an optimal balance of sensitivity and specificity, avoiding the baseline drift and solvent interference often encountered at lower wavelengths (e.g., 210 nm) 3, 4.

Ionization_Logic Analyte 2-amino-N,N-diethyl- 5-methylbenzene-1-sulfonamide Amine Aromatic Amine Group (Weakly Basic, pKa ~2.5-4.5) Analyte->Amine Sulfonamide N,N-Diethylsulfonamide (Neutral/Aprotic) Analyte->Sulfonamide pH_Choice Mobile Phase pH 2.7 (0.1% Formic Acid) Amine->pH_Choice Requires acidic pH Sulfonamide->pH_Choice Tolerates acidic pH Result1 Amine Fully Protonated (Suppresses Silanol Tailing) pH_Choice->Result1 Result2 Sulfonamide Remains Neutral (Ensures Hydrophobic Retention) pH_Choice->Result2

Figure 1: Logical relationship between analyte functional groups and mobile phase pH.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and bracketing standards to continuously verify method performance during execution.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Endcapped)Maximizes hydrophobic retention; endcapping minimizes residual silanols.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterBuffers pH to ~2.7 to protonate the primary amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic solvent provides sharper peaks and lower backpressure than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Column Temp. 30 °CEnsures retention time reproducibility and lowers solvent viscosity.
Detection UV at 254 nmCaptures the maximum absorbance of the conjugated aromatic ring.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Isocratic hold (focusing)
2.09010Isocratic hold
10.04060Linear gradient (elution)
12.01090Column wash
14.01090Column wash hold
14.19010Return to initial conditions
18.09010Re-equilibration
Step-by-Step Sample Preparation Workflow

Causality of Diluent Choice: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions (10% Acetonitrile / 90% Water). Injecting samples dissolved in 100% organic solvent disrupts the partitioning equilibrium at the column head, leading to severe peak fronting and poor resolution.

  • Diluent Preparation: Mix 100 mL of Acetonitrile with 900 mL of Water. Add 1.0 mL of Formic Acid. Mix thoroughly and sonicate for 5 minutes to degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution, then dilute to volume with the prepared diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • System Suitability Testing (SST): Inject the Working Standard Solution five times consecutively. The system is validated for the run only if:

    • Relative Standard Deviation (%RSD) of peak area is ≤ 2.0%.

    • USP Tailing Factor (Tf) is ≤ 1.5.

    • Theoretical Plates (N) are ≥ 5000.

  • Sample Analysis: Inject unknown samples bracketed by the Working Standard every 10 injections to ensure continuous system validation.

HPLC_Workflow A 1. Sample Preparation B 2. RP-HPLC Separation A->B C 3. UV Detection (254 nm) B->C D 4. Data Quantification C->D E 5. ICH Q2(R2) Validation D->E

Figure 2: End-to-end analytical workflow for HPLC method development and validation.

Regulatory Alignment: Method Validation Framework

This method is designed to be validated in strict accordance with the lifecycle and Quality-by-Design (QbD) principles outlined in the recently updated ICH Q2(R2) guidelines 5 and the harmonized USP <1225> standards 6, . The integration of these guidelines ensures that the analytical procedure is demonstrably fit for its intended purpose across its entire lifecycle.

Table 3: ICH Q2(R2) / USP <1225> Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank diluent, mobile phase, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (via DAD).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (50 - 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the target response.
Accuracy (Recovery) Spike known amounts of standard into the sample matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0% with %RSD ≤ 2.0%.
Precision (Repeatability) 6 replicate preparations of the sample at the 100% target concentration level.%RSD of the calculated assay results ≤ 2.0%.
Intermediate Precision Analysis performed by a different analyst, on a different day, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Column Temp (±5°C), Mobile Phase B ratio (±2%).System Suitability criteria must still be met under all perturbed conditions.

References

  • Title: ICH Q2 (R2)
  • Source: basciences.
  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • Source: acspublisher.
  • Source: nanobioletters.
  • Source: nih.
  • Title: (PDF)

Sources

Application

Application Note: Synthesis, Characterization, and Evaluation of Novel Azo Dyes Derived from 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary Azo dyes incorporating sulfonamide moieties represent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

Azo dyes incorporating sulfonamide moieties represent a highly versatile class of compounds with dual utility in advanced materials (e.g., high-fastness textile dyes, solvent dyes) and pharmaceutical sciences (e.g., antimicrobial agents targeting dihydropteroate synthase)[1]. This application note details the rational design and synthesis of novel azo dyes utilizing 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide as the primary diazo component. By providing self-validating protocols and mechanistic insights, this guide ensures high-yield, reproducible synthesis suitable for downstream biological or materials evaluation.

Mechanistic Rationale & Molecular Design

As a Senior Application Scientist, it is critical to understand why specific structural modifications and reaction conditions are chosen, rather than merely following a recipe.

Structural Advantages of the Diazo Component

The selection of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is highly deliberate:

  • N,N-Diethylsulfonamide Group: The dialkyl substitution eliminates the acidic sulfonamide proton, significantly increasing the lipophilicity of the resulting dye. This enhances membrane permeability for cellular assays and improves solubility in non-polar organic matrices[2].

  • 5-Methyl Substitution: The methyl group exerts a weak inductive electron-donating effect (+I). This subtly stabilizes the transient diazonium intermediate and increases the electron density of the aromatic system, inducing a bathochromic shift (red-shift) in the final azo chromophore compared to unsubstituted analogs[3].

Causality in Reaction Conditions
  • Thermal Control (0–5 °C): Diazonium salts are thermodynamically unstable. Exceeding 5 °C provides sufficient thermal energy to overcome the activation barrier for nitrogen gas evolution, degrading the intermediate into a phenol.

  • Acidic Excess During Diazotization: A 3-fold molar excess of hydrochloric acid (HCl) is mandatory. It protonates the free amine, preventing the unreacted starting material from acting as a nucleophile and coupling with the newly formed diazonium salt to form an undesirable triazene (diazoamino) byproduct.

  • pH-Dependent Coupling: When utilizing a phenolic coupling agent (e.g., 2-naphthol), the reaction must be strictly maintained at pH 9–10. This alkaline environment deprotonates the phenol into a phenoxide ion, drastically increasing the nucleophilicity of the aromatic ring and facilitating rapid electrophilic aromatic substitution[4].

Visual Workflows

SynthesisWorkflow A 2-Amino-N,N-diethyl- 5-methylbenzene-1-sulfonamide (1.0 eq) B Diazotization NaNO2 (1.05 eq), HCl 0-5 °C, 30 min A->B C Diazonium Salt Intermediate B->C Starch-Iodide Validation D Azo Coupling 2-Naphthol (1.0 eq) pH 9-10, 0-5 °C C->D Urea Quench E Target Azo Dye (Precipitate) D->E Acidification & Filtration

Figure 1: Step-by-step synthesis workflow with critical in-process validation checkpoints.

Mechanism N1 Diazonium Cation (Electrophile) N3 Pi-Complex Formation N1->N3 N2 Phenoxide Anion (Activated Nucleophile) N2->N3 N4 Electrophilic Attack (C-N Bond Formation) N3->N4 N5 Wheland Intermediate (Sigma Complex) N4->N5 N6 Deprotonation & Aromatization N5->N6 Base (OH-) assisted N7 Stable Sulfonamide Azo Dye N6->N7

Figure 2: Mechanistic pathway of the electrophilic aromatic substitution during azo coupling.

Experimental Protocols

Materials and Stoichiometry

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide242.341.02.42 gDiazo Component
Sodium Nitrite (NaNO

)
69.001.050.72 gNitrosating Agent
Hydrochloric Acid (37%)36.463.02.5 mLAcidic Medium
2-Naphthol144.171.01.44 gCoupling Component
Sodium Hydroxide (NaOH)40.003.01.20 gBase / pH Control
Protocol A: Diazotization (Self-Validating Workflow)
  • Amine Solubilization: Suspend 2.42 g of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide in 15 mL of distilled water. Add 2.5 mL of 37% HCl. Stir vigorously until complete dissolution is achieved (formation of the hydrochloride salt).

  • Thermal Equilibration: Submerge the reaction flask in an ice-salt bath. Monitor internally until the temperature stabilizes between 0 °C and 5 °C.

  • Nitrosation: Dissolve 0.72 g of NaNO

    
     in 5 mL of cold distilled water. Add this solution dropwise to the amine hydrochloride solution over 15 minutes, ensuring the internal temperature never exceeds 5 °C.
    
  • Validation Checkpoint 1 (Starch-Iodide Test): 5 minutes after the final addition, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (active nitrosating agent).

  • Validation Checkpoint 2 (Quenching): Add solid sulfamic acid (or urea) in 50 mg increments until the starch-iodide test yields a negative result. Causality: Unquenched nitrous acid will rapidly oxidize the coupling component in the next step, destroying the yield.

Protocol B: Azo Coupling
  • Coupler Preparation: Dissolve 1.44 g of 2-naphthol in 15 mL of 10% NaOH solution. Cool the solution to 0–5 °C in an ice bath.

  • Electrophilic Attack: Transfer the cold diazonium salt solution dropwise into the vigorously stirred 2-naphthol solution.

  • pH Monitoring: The reaction mixture will immediately turn deep red/orange. Continuously monitor the pH using indicator strips. Add 1M NaOH dropwise if the pH drops below 9.0 to maintain the nucleophilicity of the phenoxide ion[4].

  • Maturation: Allow the mixture to stir for 60 minutes at 0–5 °C to ensure complete coupling.

Protocol C: Isolation and Purification
  • Precipitation: Carefully adjust the pH of the mixture to 6.0–7.0 using dilute HCl (1M) to ensure full precipitation of the neutral azo dye.

  • Filtration: Isolate the crude dye via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water to remove inorganic salts.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry under vacuum at 50 °C for 12 hours.

Analytical Characterization

To verify the structural integrity of the synthesized dye, compare empirical data against the anticipated spectral benchmarks outlined below.

Table 2: Anticipated Spectral Data for the 2-Naphthol Coupled Derivative

Analytical TechniqueKey Signal / PeakStructural Assignment
UV-Vis Spectroscopy

~ 485–510 nm

and

transitions of the azo linkage (-N=N-)
FTIR Spectroscopy 1595–1610 cm

Azo group (-N=N-) stretching vibration[2]
FTIR Spectroscopy 1330 cm

, 1150 cm

Asymmetric and symmetric S=O stretching (sulfonamide)

H NMR (DMSO-d

)

1.10 (t, 6H), 3.25 (q, 4H)
N,N-diethyl aliphatic protons

H NMR (DMSO-d

)

2.35 (s, 3H)
5-methyl aromatic protons

H NMR (DMSO-d

)

15.0–16.0 (br s, 1H)
Intramolecularly hydrogen-bonded hydroxyl proton (hydrazone tautomer)

References

1.[1] Title: Design and synthesis of novel sulfa-azo dyes: a sustainable approach to textile dyeing combined with microwave energy. Source: RSC Advances (Royal Society of Chemistry). URL: [Link]

2.[2] Title: Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Source: Journal of Medicinal and Chemical Sciences. URL: [Link]

3.[4] Title: Synthesis of Azo Dye Para Red Derivatives. Source: Scribd / Academic Lab Documentation. URL: [Link]

4.[3] Title: A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. Source: RSC Advances (Royal Society of Chemistry). URL: [Link]

5. Title: The Synthesis of Azo Dyes (Laboratory Protocol). Source: University of New Brunswick (UNB). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with synthesizing 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with synthesizing 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9). This bifunctional molecule is a critical building block in drug development, possessing both a nucleophilic aniline moiety and a highly stable sulfonamide group.

Synthesizing this compound typically involves a two-step sequence: the amidation of 5-methyl-2-nitrobenzenesulfonyl chloride with diethylamine, followed by the catalytic reduction of the nitro group to an amine. While seemingly straightforward, researchers frequently encounter yield-limiting bottlenecks such as sulfonyl chloride hydrolysis and incomplete nitro reduction. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating analytical markers to ensure high-yielding, reproducible synthesis.

Process Workflow

SynthesisWorkflow SM 5-Methyl-2-nitrobenzenesulfonyl chloride (Starting Material) Step1 Step 1: Amidation Diethylamine, DCM, 0°C SM->Step1 Int N,N-Diethyl-5-methyl-2-nitrobenzenesulfonamide (Intermediate) Step1->Int Step2 Step 2: Reduction H2 (50 psi), 10% Pd/C, EtOH Int->Step2 Prod 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (Target Product) Step2->Prod

Two-step synthetic workflow for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide.

Quantitative Process Parameters

The following table summarizes the optimized reaction parameters, expected yields, and primary mass spectrometry markers for tracking reaction progress.

Reaction StepExpected YieldKey Reagents & ConditionsLC-MS Tracking ([M+H]⁺)Primary Yield-Limiting Impurity
1. Amidation 85 – 95%Diethylamine (2.5 eq), DCM, 0 °C to RT, 4hProduct: m/z 273SM: m/z 236 (as -OH)5-methyl-2-nitrobenzenesulfonic acid (Hydrolysis product)
2. Reduction 90 – 98%10% Pd/C (10% w/w), H₂ (50 psi), EtOH, RT, 12hProduct: m/z 243SM: m/z 273Hydroxylamine intermediate (m/z 259)
Standard Operating Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Synthesis of N,N-Diethyl-5-methyl-2-nitrobenzenesulfonamide
  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve diethylamine (2.5 eq) in anhydrous dichloromethane (DCM) (10 mL/g of SM) [1].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Addition: Dissolve 5-methyl-2-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours.

  • Validation: Analyze an aliquot via LC-MS. The reaction is complete when the starting material is consumed, and the product mass (m/z 273) is dominant.

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess diethylamine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Catalytic Reduction to 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide
  • Preparation: In a high-pressure hydrogenation vessel, dissolve the intermediate from Protocol A (1.0 eq) in absolute ethanol (15 mL/g) [2].

  • Catalyst Loading: Carefully add 10% Pd/C (10% by weight relative to the substrate). Caution: Dry Pd/C is pyrophoric; add it under a gentle stream of nitrogen.

  • Hydrogenation: Seal the vessel, purge with N₂ three times, and then purge with H₂ three times. Pressurize the vessel with H₂ gas to 50 psi.

  • Reaction: Stir aggressively (>800 rpm) at room temperature for 12–24 hours.

  • Validation: Monitor via LC-MS. Ensure the intermediate hydroxylamine mass (m/z 259) has fully converted to the target aniline (m/z 243).

  • Workup: Vent the H₂ gas safely. Filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with hot ethanol. Concentrate the filtrate under reduced pressure to yield the final product.

Troubleshooting & FAQs
Q1: I am observing a significant amount of sulfonic acid byproduct during the amidation step. How can I prevent this?

A1: You are observing the hydrolysis of your sulfonyl chloride starting material, which directly competes with amidation [1]. Sulfonyl chlorides are highly moisture-sensitive. To prevent this:

  • Causality: Water acts as a nucleophile, attacking the sulfonyl chloride to form 5-methyl-2-nitrobenzenesulfonic acid, which is unreactive toward amines.

  • Solution: Ensure strictly anhydrous conditions (use freshly distilled or molecular-sieve-dried DCM). Furthermore, always add the sulfonyl chloride to the amine solution, not the other way around. Maintaining an excess of diethylamine (2.5 eq) or using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures that the HCl byproduct is scavenged immediately, preventing the protonation and deactivation of your reactive amine.

Q2: My nitro reduction stalls, and LC-MS shows a persistent mass of[M+H]⁺ = 259 instead of the expected 243. What is happening?

A2: The mass of 259 corresponds to the hydroxylamine intermediate (-NHOH). The catalytic reduction of a nitro group to an amine is a multi-step process proceeding through nitroso and hydroxylamine intermediates [3]. The final cleavage of the N–O bond in the hydroxylamine to form the aniline is the kinetic bottleneck of the reaction.

NitroReduction Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso +H2, -H2O Hydroxyl Hydroxylamine (-NHOH) *Kinetic Bottleneck* Nitroso->Hydroxyl +H2 Amine Aniline (-NH2) *Target* Hydroxyl->Amine +H2, -H2O (Slow Step)

Mechanistic pathway of catalytic nitro reduction highlighting the hydroxylamine bottleneck.

  • Solution: This stall is almost always caused by hydrogen mass-transfer limitations or catalyst deactivation. Increase the stirring rate to >800 rpm to improve the dissolution of H₂ gas into the solvent. If the reaction remains stalled, safely vent the reactor, add an additional 5% w/w of fresh Pd/C, repressurize to 50 psi, and resume stirring.

Q3: Can I use a dissolving metal reduction (e.g., Zn/HCl or Fe/HCl) instead of Pd/C hydrogenation to bypass the need for a pressure vessel?

A3: It is highly discouraged for this specific substrate. While dissolving metal reductions are classic methods for nitro reduction, harsh acidic conditions (such as Zn/HCl at elevated temperatures) pose a severe risk to your molecule's structural integrity.

  • Causality: The sulfonamide N–S bond can undergo cleavage (desulfonylation) under aggressive single-electron transfer conditions in strong acids. Catalytic hydrogenation with Pd/C under neutral conditions is strongly preferred to maintain the integrity of the N,N-diethylsulfonamide group [4]. If you absolutely cannot use H₂ gas, consider a mild transfer hydrogenation using Pd/C and ammonium formate as the hydrogen donor [4].

Q4: My yield drops significantly after filtering the Pd/C catalyst. Where is my product going?

A4: 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is a highly polar molecule. It frequently adsorbs onto the high-surface-area carbon support of the Pd/C catalyst during filtration.

  • Solution: Do not simply wash the Celite® pad with room-temperature solvent. You must wash the filter cake thoroughly with hot ethanol or switch to a more polar eluent like ethyl acetate or a 9:1 DCM:Methanol mixture to fully desorb the sulfonamide product from the carbon matrix.

References
  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at:[Link]

  • Royal Society of Chemistry (RSC). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for Benzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the primary mode of failure in sulfonamide synthesis is thermal mismanagement.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the primary mode of failure in sulfonamide synthesis is thermal mismanagement. The reaction between benzenesulfonyl chloride and an amine is highly exothermic. Without strict temperature control, the kinetic energy rapidly exceeds the activation barrier for secondary side reactions, compromising both yield and purity.

This guide is designed to provide researchers and drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting strategies to master the thermal dynamics of benzenesulfonamide synthesis.

Mechanistic Overview: Temperature-Dependent Pathways

The fate of your benzenesulfonamide synthesis is largely dictated by the temperature at which the electrophile (benzenesulfonyl chloride) is introduced to the system. The diagram below illustrates the divergence between the optimized product pathway and thermally induced side reactions.

G Start Benzenesulfonyl Chloride + Amine LowTemp 0°C to 25°C (Optimized Pathway) Start->LowTemp Controlled addition at 0°C HighTemp > 40°C or Uncontrolled (Thermal Stress) Start->HighTemp Rapid addition / Overheating Product Benzenesulfonamide (Target Product) LowTemp->Product Primary nucleophilic attack Hydrolysis Benzenesulfonic Acid (Hydrolysis Byproduct) HighTemp->Hydrolysis Trace moisture present Disulfonylation Di-sulfonylated Amine (Over-reaction) HighTemp->Disulfonylation Excess sulfonyl chloride

Temperature-dependent reaction pathways in benzenesulfonamide synthesis.

Troubleshooting Guide: Thermal Anomalies

Q: My final product is heavily contaminated with benzenesulfonic acid. How does temperature play a role? A: Benzenesulfonic acid is the hydrolysis byproduct of benzenesulfonyl chloride. The rate of this hydrolysis is highly temperature-dependent. Kinetic studies demonstrate that lowering the reaction temperature from 25°C to 6°C decreases the hydrolysis rate constant approximately 6-fold 1. If your reaction mixture overheats during the exothermic addition phase, the localized heat accelerates the nucleophilic attack of any trace moisture, converting your starting material into benzenesulfonic acid before it can react with the amine 2. Solution: Ensure strictly anhydrous conditions and maintain the internal temperature at 0–5°C during the addition of the sulfonyl chloride.

Q: I am observing significant amounts of di-sulfonylated side products when reacting primary amines. Why is this happening? A: Di-sulfonylation occurs when the newly formed secondary sulfonamide (which still possesses a slightly nucleophilic nitrogen) reacts with a second equivalent of benzenesulfonyl chloride. This over-reaction is kinetically favored at elevated temperatures 3. Solution: Perform a slow, dropwise addition of benzenesulfonyl chloride at 0°C. Keeping the temperature low restricts the kinetic energy of the system, keeping it below the activation threshold required for the sterically hindered second substitution.

Q: The reaction with a sterically hindered amine (e.g., 2-amino anthraquinone) is stalling at 0°C. Should I apply heat? A: Yes. While 0°C is optimal for standard aliphatic and unhindered aromatic amines, sterically hindered amines require higher activation energy. For example, the synthesis of benzenesulfonamides from 2-amino anthraquinone is typically performed at 45°C in pyridine 4. The pyridine acts as both an acid scavenger and an acyl transfer catalyst, compensating for the amine's poor nucleophilicity, while the 45°C temperature provides the necessary kinetic driving force.

Quantitative Data: Temperature Effects on Reaction Kinetics

The following table summarizes the causal relationship between reaction temperature, hydrolysis rates, and byproduct formation.

Temperature RangeRelative Hydrolysis RateTarget Amine ConversionRisk of Di-sulfonylationRecommended Action
< 0°C Very LowSlow / IncompleteVery LowExtend reaction time; use only for highly reactive amines.
0°C to 5°C Low (Optimal for addition)ModerateLowStandard starting temperature for electrophile addition.
20°C to 25°C Moderate (~6x higher than 6°C)Optimal / FastLow to ModerateAllow to warm to RT for reaction completion.
> 40°C High (Rapid Decomposition)Fast (Risk of degradation)HighAvoid unless using sterically hindered amines.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. By integrating physical checks (temperature monitoring) and chemical checks (TLC), the system ensures that thermal parameters are successfully maintained.

Step 1: Setup & Dehydration

  • Action: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Dissolve 1.0 equivalent of the target amine in anhydrous dichloromethane (DCM).

  • Causality: Benzenesulfonyl chloride is highly moisture-sensitive. Removing ambient water prevents baseline hydrolysis.

Step 2: Base Addition

  • Action: Add 1.5 to 2.0 equivalents of an anhydrous organic base (e.g., triethylamine or pyridine).

  • Validation: The solution should remain clear. The base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction 3.

Step 3: Thermal Equilibration (Critical)

  • Action: Submerge the reaction flask in an ice-water bath. Insert an internal thermometer.

  • Validation: Do not proceed until the internal temperature stabilizes strictly between 0°C and 5°C . Pre-cooling the system creates a thermal buffer to dissipate the heat generated upon initial contact of the reagents.

Step 4: Electrophile Addition

  • Action: Dissolve 1.05 equivalents of benzenesulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes.

  • Validation: Monitor the internal thermometer. If the temperature spikes above 10°C, pause the addition until it cools back to 5°C. This self-corrects thermal runaway and prevents di-sulfonylation.

Step 5: Reaction Propagation

  • Action: Once addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature (20–25°C). Stir for 2–6 hours.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the starting amine spot validates that warming the reaction successfully drove the conversion to completion.

Step 6: Quenching & Workup

  • Action: Cool the reaction back to 0°C. Slowly add saturated aqueous ammonium chloride.

  • Causality: The cold quench safely hydrolyzes any remaining trace benzenesulfonyl chloride into water-soluble benzenesulfonic acid without generating excess heat that could degrade the product 2. Extract with ethyl acetate, wash with 1M HCl, then brine, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I synthesize benzenesulfonamides in aqueous conditions (Schotten-Baumann) at room temperature? A: Yes. While benzenesulfonyl chloride decomposes rapidly in hot water, it is relatively stable in cold water. In highly basic aqueous media (e.g., 1.0 M NaOH), high conversions (94-98%) can be achieved at ambient temperatures, provided the amine (such as dibutylamine) is sufficiently nucleophilic to outcompete hydroxide-mediated hydrolysis 5.

Q: I kept my reaction at 0°C the entire time, and now I have unreacted benzenesulfonyl chloride contaminating my product. How do I remove it? A: Unreacted benzenesulfonyl chloride persists as an insoluble, viscous oil in cold water and hydrolyzes very slowly at 0°C 2. To effectively remove it during workup, you must "quench" the reaction by adding a volatile or highly water-soluble sacrificial amine (like ethanolamine) to convert the excess reagent into a species that easily partitions into the aqueous layer.

References

  • Taylor & Francis - Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics. Available at: [Link]

  • ResearchGate - Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of CAS 379254-18-9

Welcome to the Technical Support Center for the synthesis of CAS 379254-18-9 (2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide). This guide is designed for researchers, process chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of CAS 379254-18-9 (2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide). This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot common bottlenecks, specifically focusing on the mitigation of side products during the multi-step synthesis from p-toluidine.

Pathway Overview & Mechanistic Context

The synthesis of CAS 379254-18-9 relies on classic sulfa-drug methodology . Direct chlorosulfonation of p-toluidine is unviable due to the high risk of amine oxidation and unselective ring substitution. Therefore, the amine is first protected via acetylation. The resulting acetamido group strongly directs the incoming sulfonyl chloride group to the ortho position, establishing the correct regiochemistry relative to the methyl group. Subsequent amidation with diethylamine and acidic deprotection yields the target compound.

SynthesisPathway A p-Toluidine (Starting Material) B N-(p-Tolyl)acetamide (Protected Amine) A->B Ac2O, Pyridine C 2-Acetamido-5-methyl- benzenesulfonyl chloride B->C ClSO3H (Excess) 0-20 °C Side3 Regioisomers (Minor Substitution) B->Side3 ClSO3H (Steric/Electronic) D 2-Acetamido-N,N-diethyl- 5-methylbenzenesulfonamide C->D Diethylamine CH2Cl2 Side1 Diaryl Sulfone (Condensation Byproduct) C->Side1 + Starting Material High Temp Side2 Sulfonic Acid (Hydrolysis Byproduct) C->Side2 H2O Quench Delayed Workup E CAS 379254-18-9 (Target Product) D->E HCl (aq), Heat Deprotection

Synthetic workflow for CAS 379254-18-9 highlighting major intermediates and side product pathways.

Frequently Asked Questions (FAQs)

Q1: During the chlorosulfonation step, I am observing a high-molecular-weight, insoluble white solid. What is this, and how do I prevent it? A1: This is a diaryl sulfone byproduct (e.g., bis(2-acetamido-5-methylphenyl) sulfone). It forms via a Friedel-Crafts-type condensation where the newly formed sulfonyl chloride reacts with an unreacted molecule of the starting material . Causality & Mitigation: This side reaction is driven by high temperatures and an insufficient stoichiometric excess of chlorosulfonic acid. To prevent it, maintain the reaction temperature strictly below 20 °C during the addition phase and use at least a 3- to 5-fold molar excess of chlorosulfonic acid to rapidly drive the intermediate sulfonic acid to the sulfonyl chloride.

Q2: My yield of the sulfonyl chloride intermediate is low, and the aqueous filtrate is highly acidic. Am I losing product during the workup? A2: Yes, you are likely experiencing competitive hydrolysis. The chlorosulfonyl group is highly susceptible to nucleophilic attack by water, reverting to the water-soluble sulfonic acid . Causality & Mitigation: This occurs if the reaction is quenched too slowly or allowed to sit in the aqueous phase. Quench the reaction by pouring it over rapidly stirred crushed ice (maintaining 0–5 °C) and filter the precipitated sulfonyl chloride immediately. Do not let the solid sit in the acidic aqueous slurry.

Q3: I see multiple spots on my TLC during the amidation step with diethylamine. What is causing this? A3: Multiple spots usually indicate either the presence of regioisomers carried over from the chlorosulfonation step or unreacted sulfonic acid. While the acetamido group is a strong ortho-director, trace amounts of substitution ortho to the methyl group can occur. Causality & Mitigation: Ensure the sulfonyl chloride intermediate is thoroughly washed with ice-cold water and dried before amidation. Use anhydrous dichloromethane (DCM) and a slight excess of diethylamine to act as both the nucleophile and the acid scavenger, ensuring complete conversion.

Q4: The final deprotection step (hydrolysis of the acetamido group) is sluggish. Can I increase the temperature or base concentration? A4: Sulfonamides are generally stable to hydrolysis, but harsh basic conditions at elevated temperatures can lead to partial cleavage of the sulfonamide bond . Causality & Mitigation: It is highly recommended to use acidic hydrolysis (e.g., 6M HCl at reflux) rather than basic hydrolysis. The protonation of the amide carbonyl facilitates the attack of water, cleanly removing the acetyl group without disturbing the robust sulfonamide linkage.

Quantitative Data: Side Product Profiling

The following table summarizes the common side products, their typical analytical signatures, and targeted mitigation strategies to improve overall yield.

Side ProductOrigin / StepTypical LC-MS (m/z)Relative Retention Time (RRT)*Mitigation Strategy
Diaryl Sulfone Chlorosulfonation~417[M+H]⁺1.45Use >3 eq. ClSO₃H; keep temp <20 °C.
Sulfonic Acid Aqueous Quench~228[M-H]⁻0.30Quench on ice (<5 °C); filter immediately.
Regioisomer Chlorosulfonation248 [M+H]⁺0.95 - 1.05Recrystallize intermediate from toluene.
Un-deprotected Amide Deprotection285 [M+H]⁺1.20Extend HCl reflux time; monitor by TLC.

(Note: RRT values are approximations based on standard C18 reverse-phase HPLC gradients for sulfonamide derivatives).

Validated Experimental Protocols

Protocol A: Chlorosulfonation of N-(p-Tolyl)acetamide

Self-Validating System: The reaction mixture should transition from a thick suspension to a clear, viscous solution as the sulfonic acid forms, then rapidly precipitate upon quenching.

  • Equip a dry, multi-neck flask with a dropping funnel, internal thermometer, and an acid gas scrubber.

  • Charge the flask with chlorosulfonic acid (5.0 equivalents) and cool to 0 °C using an ice-salt bath.

  • Add N-(p-tolyl)acetamide (1.0 equivalent) portion-wise over 45 minutes, maintaining the internal temperature strictly below 15 °C to suppress diaryl sulfone formation.

  • Once addition is complete, warm the mixture to 60 °C for 2 hours to ensure complete conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Critical Step: Cool the mixture to room temperature and pour it dropwise onto vigorously stirred crushed ice (10 g ice per 1 g of reaction mixture). Maintain the quench temperature below 5 °C.

  • Immediately filter the resulting white precipitate (2-acetamido-5-methylbenzenesulfonyl chloride) under vacuum. Wash with ice-cold water until the filtrate is pH > 4. Use immediately in Protocol B or dry under high vacuum.

Protocol B: Amidation with Diethylamine

Self-Validating System: The reaction is highly exothermic; proper temperature control ensures high selectivity and prevents degradation.

  • Dissolve the freshly prepared 2-acetamido-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (10 mL/g).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add diethylamine (2.5 eq) dropwise. The excess amine serves as an HCl scavenger, driving the reaction forward.

  • Stir at room temperature for 2 hours. Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot should completely disappear.

  • Wash the organic layer with 1M HCl (to remove excess amine), followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield 2-acetamido-N,N-diethyl-5-methylbenzenesulfonamide.

Protocol C: Acidic Deprotection to CAS 379254-18-9

Self-Validating System: The suspension will gradually become a homogeneous solution as the water-soluble free amine hydrochloride salt forms.

  • Suspend the protected sulfonamide in 6M aqueous HCl (5 mL/g).

  • Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. Validation: Monitor the physical state; the reaction is nearing completion when the solid fully dissolves into a clear solution.

  • Cool the solution to room temperature and carefully neutralize with 2M NaOH until pH 8 is reached. The free base (CAS 379254-18-9) will precipitate.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from ethanol/water if necessary to achieve >98% purity.

References

  • Title: 24.8: Reactions of Arylamines Source: Chemistry LibreTexts URL: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in N,N-Diethyl Sulfonamide Synthesis

Welcome to the Technical Support Center for advanced sulfonamide synthesis. Combining N,N-diethylamine—a secondary amine with a wide steric cone angle due to its flexible ethyl chains—with bulky or ortho-substituted sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced sulfonamide synthesis. Combining N,N-diethylamine—a secondary amine with a wide steric cone angle due to its flexible ethyl chains—with bulky or ortho-substituted sulfonyl electrophiles frequently results in stalled reactions, poor yields, and competing hydrolysis.

This guide provides diagnostic workflows, mechanistic FAQs, and self-validating protocols to help researchers and drug development professionals bypass these steric bottlenecks.

Diagnostic Reaction Workflow

Before altering your synthetic route, use the decision matrix below to identify the optimal activation strategy based on your starting material.

G Start Sterically Hindered Sulfonylation Required CheckSubstrate Is the starting material a Sulfonyl Chloride, Fluoride, or Sulfonic Acid? Start->CheckSubstrate PathChloride Sulfonyl Chloride CheckSubstrate->PathChloride PathFluoride Sulfonyl Fluoride CheckSubstrate->PathFluoride PathAcid Sulfonic Acid CheckSubstrate->PathAcid AddDMAP Add DMAP (0.1-1.0 eq) + Pyridine/DCM PathChloride->AddDMAP AddSuFEx Use SuFEx Conditions: BTMG or Ca(NTf2)2 + DABCO PathFluoride->AddSuFEx AddCoupling Add Ph3P(OTf)2 or Cyanuric Chloride PathAcid->AddCoupling FormPyridinium Forms highly reactive Sulfonylpyridinium Intermediate AddDMAP->FormPyridinium AddAmine Add N,N-Diethylamine FormPyridinium->AddAmine FormSF Specific S-F activation resists hydrolysis AddSuFEx->FormSF FormSF->AddAmine FormAnhydride In situ activation to mixed anhydride/phosphonium AddCoupling->FormAnhydride FormAnhydride->AddAmine Product High Yield N,N-Diethyl Sulfonamide AddAmine->Product

Diagnostic workflow for overcoming steric hindrance in N,N-diethyl sulfonamide synthesis.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does standard Schotten-Baumann sulfonylation fail with N,N-diethylamine and bulky sulfonyl chlorides?

Causality: N,N-diethylamine is a secondary amine. Its two freely rotating ethyl chains create a significant steric shield around the nucleophilic nitrogen. When reacting with ortho-substituted or bulky sulfonyl chlorides (e.g., 2,4-dichlorobenzenesulfonyl chloride), the required trajectory for nucleophilic attack at the electrophilic sulfur center is physically blocked[1]. Because the desired S-N bond formation is kinetically severely hindered, the competing side reaction—hydrolysis of the sulfonyl chloride by trace moisture—outpaces the amination, leading to low product yields and high recovery of sulfonic acid.

Q2: How does the addition of DMAP resolve this steric bottleneck?

Causality: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. Unlike N,N-diethylamine, DMAP is a flat, planar, and highly nucleophilic pyridine derivative that can easily penetrate the steric shield of a bulky sulfonyl chloride[1][2]. This rapid attack forms a transient sulfonylpyridinium intermediate. This charged intermediate is exponentially more electrophilic than the parent sulfonyl chloride, effectively lowering the activation energy barrier. The bulkier N,N-diethylamine can then rapidly attack this highly activated intermediate, driving the reaction to completion before hydrolysis can occur.

Q3: What is SuFEx, and why is it recommended for highly hindered amines?

Causality: Sulfur(VI) Fluoride Exchange (SuFEx) utilizes sulfonyl fluorides instead of sulfonyl chlorides[3][4]. Sulfonyl fluorides possess a unique thermodynamic stability; they are virtually immune to reduction and hydrolysis under standard conditions[5]. This means the electrophile will not degrade in the reaction mixture while waiting for a slow, sterically hindered amine to attack. However, upon activation with specific catalysts (such as Barton's base (BTMG) or a Calcium triflimide/DABCO system[6]), the S-F bond is specifically activated toward nucleophilic substitution, allowing N,N-diethylamine to couple efficiently in near-quantitative yields[3].

Q4: Can I synthesize N,N-diethyl sulfonamides directly from sulfonic acids to avoid unstable chlorides?

Causality: Yes. Converting sterically hindered sulfonic acids to sulfonyl chlorides often requires harsh conditions that degrade sensitive substrates. Direct coupling can be achieved using activating reagents like triphenylphosphine ditriflate[7] or cyanuric chloride[6]. These reagents activate the sulfonic acid in situ to form a highly reactive mixed anhydride or phosphonium intermediate. This circumvents the need to isolate unstable intermediates and overcomes the steric barrier through a highly exergonic leaving group displacement.

Quantitative Data: Strategy Comparison

The following table summarizes the performance of various activation strategies when coupling N,N-diethylamine with sterically hindered electrophiles.

Activation StrategyElectrophileRecommended Catalyst / ActivatorResistance to HydrolysisSteric ToleranceTypical Yield
Standard Schotten-BaumannSulfonyl ChlorideTEA or DIPEALowPoor< 30%
Nucleophilic CatalysisSulfonyl ChlorideDMAP (0.1 - 1.0 eq)ModerateGood60-85%
SuFEx Click ChemistrySulfonyl FluorideBTMG or Ca(NTf2)₂ + DABCOVery HighExcellent> 90%
Direct Acid CouplingSulfonic AcidPh₃P(OTf)₂ or Cyanuric ChlorideHighGood70-85%

Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Sulfonylation of Hindered Aryl Sulfonyl Chlorides

Use this protocol when starting from a commercially available, but sterically hindered, sulfonyl chloride.

  • Reagent Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the sterically hindered sulfonyl chloride (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base & Catalyst Addition: Add anhydrous pyridine (2.0 eq) to serve as a non-nucleophilic acid scavenger. Add DMAP (0.2 to 1.0 eq, depending on the degree of steric hindrance)[1].

    • Self-Validation Step: The solution will often turn pale yellow or orange, indicating the formation of the highly electrophilic sulfonylpyridinium intermediate.

  • Amine Addition: Cool the mixture to 0 °C. Dropwise, add N,N-diethylamine (1.5 eq).

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Self-Validation Step: Monitor by TLC. If unreacted sulfonyl chloride persists after 4 hours, the system may contain trace moisture competing for the intermediate. Ensure strictly anhydrous conditions.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer consecutively with 1M HCl (to remove DMAP, pyridine, and excess diethylamine) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: SuFEx-Mediated S-N Coupling for Extreme Steric Hindrance

Use this protocol when traditional chloride chemistry fails entirely, utilizing the thermodynamic stability of sulfonyl fluorides.

  • Reagent Preparation: In a standard reaction vial (inert atmosphere is optional but recommended for consistency), dissolve the sulfonyl fluoride (1.0 eq) and N,N-diethylamine (1.2 eq) in anhydrous acetonitrile (MeCN)[3][5].

  • Catalyst Addition: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (Barton's base, BTMG) (20 mol%) or a combination of Ca(NTf2)₂ (20 mol%) and DABCO (20 mol%)[3][6].

  • Reaction: Stir at room temperature for 2–6 hours.

    • Self-Validation Step: Sulfonyl fluorides are completely stable to TLC on silica gel. The reaction's progress can be reliably tracked by the disappearance of the non-polar sulfonyl fluoride spot. Because hydrolysis is virtually non-existent, any stalled reaction indicates inactive (moisture-degraded) catalyst rather than electrophile degradation.

  • Work-up: Dilute with ethyl acetate and wash with 0.5 M HCl to remove the amine and catalyst. Dry over MgSO₄ and concentrate to yield the highly pure N,N-diethyl sulfonamide.

References

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH.
  • Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Benchchem.
  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Society.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC.

Sources

Reference Data & Comparative Studies

Validation

FTIR absorption peaks for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

FTIR Spectroscopic Characterization of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide: A Comparative Guide In modern drug discovery and medicinal chemistry, sulfonamide derivatives are critical pharmacophores, often u...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Characterization of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide: A Comparative Guide

In modern drug discovery and medicinal chemistry, sulfonamide derivatives are critical pharmacophores, often utilized for their robust hydrogen-bonding capabilities and enzyme-inhibitory properties. Modifying the sulfonamide nitrogen—such as through N,N-diethyl substitution—fundamentally alters the molecule's lipophilicity, steric profile, and interaction with target binding pockets.

As a Senior Application Scientist, I approach Fourier Transform Infrared (FTIR) spectroscopy not merely as a tool for peak matching, but as a mechanistic readout of molecular structure. This guide deconstructs the FTIR absorption profile of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide , objectively comparing it against structurally related alternatives to validate synthetic modifications.

Structural Deconstruction & Mechanistic Causality

To interpret the FTIR spectrum of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide, we must isolate its functional groups and understand the physical causality behind their vibrational modes:

  • Primary Amine (-NH₂): Located at position 2 on the aromatic ring, this nitrogen is bonded to two hydrogen atoms. This configuration allows for both asymmetric and symmetric stretching vibrations. Because the hydrogen atoms can move in-phase or out-of-phase, primary amines exhibit a strong, distinct doublet in the 1 region[1].

  • Tertiary Sulfonamide (-SO₂N<): Located at position 1, the sulfonamide nitrogen is fully substituted with two ethyl groups. Crucially, it lacks an N-H bond. Therefore, the typical secondary sulfonamide N-H stretch is completely absent[2]. However, the highly polar S=O bonds produce intense asymmetric and symmetric stretching vibrations typically observed around3, respectively[3].

  • Aliphatic Chains (-CH₃, -CH₂-): The N,N-diethyl groups and the 5-methyl group introduce sp³ hybridized C-H bonds, which exhibit stretching vibrations in the2 range[2].

  • Carbonyl Absence: The molecule contains no C=O bonds, meaning the typically dominant 4 region will remain transparent, serving as an internal negative control[4].

G Target 2-amino-N,N-diethyl- 5-methylbenzene-1-sulfonamide P_Amine Primary Amine (-NH₂) Target->P_Amine T_Sulf Tertiary Sulfonamide (-SO₂N<) Target->T_Sulf Aliph Aliphatic (-CH₃, -CH₂-) Target->Aliph Arom Aromatic Ring Target->Arom Peak1 3500-3300 cm⁻¹ (N-H Stretch) P_Amine->Peak1 Asymmetric/Symmetric Peak2 1350 & 1150 cm⁻¹ (S=O Stretch) T_Sulf->Peak2 Highly Polar Bonds Peak3 2960-2850 cm⁻¹ (C-H Stretch) Aliph->Peak3 sp³ Hybridized Peak4 1600 & 850 cm⁻¹ (C=C Stretch / C-H Bend) Arom->Peak4 1,2,5-Trisubstituted

Structural deconstruction mapping functional groups to their specific FTIR vibrational modes.

Comparative Spectral Analysis

To validate the identity of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide, we must benchmark its performance against structural alternatives. Here, we compare it with Sulfanilamide (a primary sulfonamide) and N,N-diethylbenzenesulfonamide (which lacks the ring amine).

The presence or absence of specific N-H stretching bands acts as a definitive diagnostic tool for substitution patterns.

Vibrational Mode2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamideSulfanilamide (Primary Sulfonamide)N,N-diethylbenzenesulfonamide
Ring Amine N-H Stretch 3450, 3360 cm⁻¹ (Strong, doublet)3480, 3380 cm⁻¹ (Strong, doublet)Absent
Sulfonamide N-H Stretch Absent (Tertiary sulfonamide)~3260 cm⁻¹ (Strong, sharp)Absent
Aliphatic C-H Stretch 2970 - 2850 cm⁻¹ (Medium)Absent2970 - 2850 cm⁻¹ (Medium)
S=O Asymmetric Stretch ~1325 cm⁻¹ (Very Strong)~1315 cm⁻¹ (Very Strong)~1330 cm⁻¹ (Very Strong)
S=O Symmetric Stretch ~1150 cm⁻¹ (Very Strong)~1145 cm⁻¹ (Very Strong)~1155 cm⁻¹ (Very Strong)

Diagnostic Takeaway: The defining feature of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is the co-occurrence of the high-frequency amine doublet (~3450/3360 cm⁻¹) and the complete absence of the sulfonamide N-H stretch (~3260 cm⁻¹). If a peak appears at 3260 cm⁻¹ during synthesis validation, it indicates incomplete N,N-diethylation.

Self-Validating ATR-FTIR Experimental Protocol

Attenuated Total Reflectance (ATR) FTIR is the gold standard for solid-state molecular characterization. However, reliable data requires a self-validating workflow where each step confirms the integrity of the previous one.

Step 1: System Initialization & Background Verification

  • Action: Clean the ATR diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background scan (air).

  • Causality: The background scan subtracts atmospheric H₂O and CO₂.

  • Validation Check: The resulting baseline must be perfectly flat at 100% Transmittance. Any residual peaks indicate cross-contamination or inadequate atmospheric compensation, rendering subsequent data invalid.

Step 2: Sample Application & Optical Contact

  • Action: Place ~2 mg of the synthesized compound directly onto the center of the crystal. Lower the pressure anvil until the torque clutch clicks.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating a few microns into the sample. Insufficient pressure leads to poor optical contact, resulting in artificially weak signal intensities and distorted peak shapes.

Step 3: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

  • Causality: Co-adding scans improves the signal-to-noise ratio (SNR) proportionally to the square root of the number of scans. High SNR is mandatory to clearly resolve the primary amine doublet from baseline noise.

Step 4: Data Processing & Mechanistic Validation

  • Action: Apply ATR correction algorithms (to compensate for wavelength-dependent penetration depth) and baseline correction.

  • Validation Check: Confirm the synthesis by verifying the presence of the 3450/3360 cm⁻¹ doublet (confirming the ring amine) and the absence of a 3260 cm⁻¹ peak (confirming successful tertiary sulfonamide formation).

G B Background Scan (Subtract H₂O/CO₂) S Sample Application (Apply Pressure Anvil) B->S A Acquisition (4000-400 cm⁻¹, 32 scans) S->A P Processing (ATR & Baseline Correction) A->P V Validation (Confirm Peak Causality) P->V

Step-by-step self-validating ATR-FTIR experimental workflow.

References

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Laboratories.[Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.[Link]

  • IR Absorption Table. University of California, Los Angeles (UCLA).[Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab.[Link]

Sources

Comparative

A Comparative Guide to Purity Verification of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the purity verification of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide , a key building block in various synthetic pathways. In the absence of a dedicated pharmacopeial monograph, this document offers a framework for establishing robust, in-house quality control standards. We will explore the theoretical underpinnings, practical implementation, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nonaqueous Titration. This guide is intended to empower researchers and quality control analysts to select and implement the most appropriate analytical strategy for their specific needs.

Introduction: The Criticality of Purity in Drug Synthesis

2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide serves as a crucial intermediate in the synthesis of various target molecules. The presence of impurities, even in trace amounts, can have significant repercussions on the final product's pharmacological and toxicological profile. Therefore, the implementation of orthogonal and validated analytical methods for purity determination is not merely a regulatory requirement but a scientific necessity. This guide will dissect the most relevant analytical techniques, providing a rationale for their application to this specific sulfonamide.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the expected impurity profile, and the desired level of sensitivity and precision.

Technique Principle Information Obtained Sensitivity Quantitation Capability Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.Retention time (t_R_), peak area/height for quantification, % purity.High (ng to µg/mL).[1]Excellent, with high precision and accuracy.[2]Robust, reproducible, suitable for routine quality control and stability testing.[3]Requires reference standards for impurity identification, potential for co-elution.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.Retention time, peak area for quantification.Very high (pg to ng/mL).Excellent for volatile impurities.High resolution for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like sulfonamides, potential for thermal degradation.[4][5]
Nonaqueous Titration Titration of a basic substance with a standard acid in a non-aqueous solvent.Total basic content (% purity).Low.Good for assay of the main component.Simple, inexpensive, provides an absolute measurement of the main component.Non-specific, titrates all basic impurities, less sensitive than chromatographic methods.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Causality of Experimental Choices: A reversed-phase HPLC method is the workhorse for the analysis of moderately polar compounds like our target sulfonamide. The C18 stationary phase provides a nonpolar environment, and a gradient elution with an acidified water/acetonitrile mobile phase allows for the separation of the main component from both more polar and less polar impurities. UV detection is suitable due to the aromatic nature of the molecule.

Experimental Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution (~0.1 mg/mL) hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution (~0.1 mg/mL) prep_sample->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate % Area Purity integrate_peaks->calculate_purity GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis weigh_sample Weigh Sample add_solvent Add Anhydrous Solvent weigh_sample->add_solvent add_derivatizing_agent Add Derivatizing Agent add_solvent->add_derivatizing_agent heat_reaction Heat Reaction Mixture add_derivatizing_agent->heat_reaction gcms_system Equilibrate GC-MS System heat_reaction->gcms_system inject_sample Inject Derivatized Sample gcms_system->inject_sample acquire_data Acquire Total Ion Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks identify_impurities Identify Impurities (MS) acquire_data->identify_impurities calculate_purity Calculate % Area Purity integrate_peaks->calculate_purity Titration_Logic Analyte 2-amino-N,N-diethyl- 5-methylbenzene-1-sulfonamide (Basic) Endpoint Potentiometric Endpoint Analyte->Endpoint Titrant Perchloric Acid (HClO4) (Strong Acid) Titrant->Endpoint Solvent Glacial Acetic Acid (Nonaqueous Medium) Solvent->Analyte Solvent->Titrant

Sources

Validation

A Comparative Guide to Reference Standards for the HPLC Analysis of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

Introduction: The Analytical Imperative for a Key Synthetic Intermediate In the landscape of pharmaceutical development and manufacturing, the purity of every reagent, intermediate, and final active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

In the landscape of pharmaceutical development and manufacturing, the purity of every reagent, intermediate, and final active pharmaceutical ingredient (API) is paramount. 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS No. 379254-18-9) is a substituted aromatic sulfonamide that often serves as a critical intermediate or appears as a process-related impurity in the synthesis of various pharmaceutical agents.[1][2] Its effective clearance and stringent control are essential to ensure the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for quantifying such impurities due to its high resolution, sensitivity, and specificity.[3][4] However, the accuracy of any HPLC method is fundamentally anchored to the quality of the reference standard used for calibration and identification. This guide provides an in-depth comparison of reference standards for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide, explains the rationale behind selecting an appropriate standard, and presents a robust, self-validating HPLC protocol for its analysis.

The Bedrock of Accurate Measurement: Understanding Reference Standard Grades

The selection of a reference standard is not a trivial step; it is a critical decision that directly impacts the validity of analytical data. Reference standards are broadly categorized, and understanding their hierarchy is essential for ensuring data integrity and regulatory compliance.[5][6]

  • Primary Reference Standards: These are materials of the highest purity, extensively characterized without reference to any other standard. Pharmacopeial standards (e.g., from USP, EP) are considered primary standards and are required for definitive compendial testing.[7] They provide the lowest uncertainty of measurement but are often expensive and available in limited quantities.

  • Secondary Reference Standards (or Working Standards): These are standards qualified against a primary reference standard. Their purity and identity are established by demonstrating direct traceability to the primary material.[6] They are more cost-effective for routine use in quality control (QC) laboratories.

  • Analytical Standards/Research Grade: This is a broad category of well-characterized materials suitable for general research and development. While they often come with a certificate of analysis (CoA) detailing purity, their characterization and traceability may not meet the stringent requirements of primary or secondary standards.[8]

For the analysis of an impurity like 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide, using a well-characterized impurity standard is crucial. Using the API standard for impurity quantification without establishing a Relative Response Factor (RRF) can lead to significant over- or under-estimation of the impurity level, a practice that is scientifically unsound and a red flag in regulatory audits.[5]

Comparative Analysis of Commercially Available Reference Standards

Choosing a supplier and grade of reference standard requires careful evaluation of the provided documentation and intended use. Below is a comparative summary of typical offerings for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide or similar sulfonamide impurities.

Supplier Category Grade Typical Purity (by HPLC) Certification & Documentation Best-Use Case
Major Pharmacopeias (e.g., USP) Primary Standard>99.5% (with assigned value)Comprehensive certificate, established for official monograph use.[7]Definitive identification, method validation, and qualification of secondary standards.
Specialized Reference Material Producers (e.g., LGC, Sigma-Aldrich) Certified Reference Material (CRM) / Secondary Standard>98.0% - 99.5%ISO 17034 accredited, detailed Certificate of Analysis with purity, uncertainty, and traceability.[9]Routine QC testing, system suitability, and quantitative analysis where a pharmacopeial standard is not available.
Chemical Synthesis Suppliers (e.g., Enamine, Fluorochem) Analytical Standard / Research Grade>95% - 98%Certificate of Analysis with purity by a single method (e.g., HPLC or NMR), but without full characterization or traceability.[1][10]Early-stage R&D, method development, peak identification, and non-critical qualitative work.

Recommendation: For method validation and routine quality control in a regulated environment, a Certified Reference Material (CRM) or a secondary standard qualified against a primary standard is the most appropriate choice. For initial method development or research purposes, a high-purity analytical standard from a reputable chemical supplier is often sufficient and more cost-effective.

A Validated HPLC Protocol for Impurity Quantification

The following protocol is a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method designed for the accurate quantification of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide. The choices within this protocol are explained to demonstrate a self-validating system as mandated by ICH and USP guidelines.[3][11]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurately weigh Reference Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B Volumetric Flask C Perform Serial Dilutions (for Linearity) B->C Calibrated Pipettes E System Suitability Test (SST) Inject Working Standard B->E Transfer to Vials D Prepare Sample Solution (e.g., dissolve API) G Inject Standard & Sample Solutions D->G F Inject Blank (Diluent) E->F Verify Baseline F->G Begin Sequence H Data Acquisition G->H I Integrate Peaks (Identify by RT) H->I J Generate Calibration Curve (Linearity) I->J K Calculate Concentration in Sample J->K L Generate Report (Verify against Specs) K->L

Caption: HPLC analysis workflow from standard preparation to final reporting.

Chromatographic Conditions
Parameter Condition Justification
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV DetectorStandard equipment providing reliable and reproducible results.[12]
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like sulfonamides. A 250 mm length ensures high resolution for separating closely eluting impurities.[13]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-suppressor, protonating silanol groups on the silica backbone and the analyte's amino group, leading to sharper, more symmetrical peaks.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity, suitable for gradient elution.
Gradient Elution 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% BA gradient is essential for a stability-indicating method, ensuring elution of both polar and non-polar degradation products within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces viscosity.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A PDA detector is recommended to assess peak purity and identify the absorbance maximum.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Diluent Acetonitrile:Water (50:50 v/v)This composition ensures the solubility of the analyte and is compatible with the mobile phase to prevent peak shape issues.
Step-by-Step Methodology

1. Standard Stock Solution Preparation (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of the 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with Diluent and mix thoroughly. Causality: Sonication ensures complete dissolution of the standard, which is critical for accuracy.[14]

2. Working Standard Solution Preparation (e.g., 1.0 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with Diluent and mix thoroughly. This concentration is often relevant for impurity quantification at a 0.1% level relative to a 1 mg/mL API sample.

3. System Suitability Test (SST):

  • Before sample analysis, inject the Working Standard Solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%[11]

    • Tailing Factor (T): 0.8 – 1.5

    • Theoretical Plates (N): > 2000

  • Trustworthiness: The SST ensures that the chromatographic system is precise, accurate, and suitable for the analysis on the day of the experiment.[3]

4. Sample Analysis:

  • Prepare the sample (e.g., drug substance) at a concentration of 1.0 mg/mL in Diluent.

  • Inject the Diluent (as a blank), followed by the Working Standard and the sample solutions.

  • Identify the 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide peak in the sample chromatogram by comparing its retention time to that of the reference standard.

5. Calculation:

  • Calculate the percentage of the impurity in the sample using the following external standard formula: % Impurity = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Conclusion: A Foundation of Quality

The accurate analysis of process impurities like 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is non-negotiable in the pharmaceutical industry. The reliability of this analysis begins with the deliberate and informed selection of a reference standard. While primary pharmacopeial standards are the apex of quality, high-purity certified reference materials from reputable manufacturers provide a robust and defensible choice for routine validation and quality control.[9][15]

By pairing a high-quality reference standard with a well-developed and systematically validated HPLC method, laboratories can ensure that their data is accurate, reproducible, and fully compliant with global regulatory expectations, ultimately safeguarding patient health.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • In-ventiv Health Clinical. (2025, December 10).
  • FSIS USDA. (2009, September 25). Determination and Confirmation of Sulfonamides.
  • Sigma-Aldrich. (n.d.). 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide.
  • HPC Standards. (n.d.). High-Purity Sulfanilamide Reference Materials for Accurate Analysis.
  • LGC Standards. (n.d.). Sulfonamides Reference Materials.
  • US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • Technology Networks. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Matrix Fine Chemicals. (n.d.). 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9.
  • Acta IMEKO. (2024, March 9). Determination of sulfonamides in muscle: a metrological tool for food safety.
  • Sigma-Aldrich. (n.d.). 2-amino-5-methylbenzene-1-sulfonamide | 609-55-2.
  • Royal Society of Chemistry. (2024, July 8). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry.
  • LGC Standards. (n.d.). Pharmaceutical API standards.
  • USP. (n.d.). USP Reference Standards.
  • YouTube. (2026, February 25).
  • LGC Standards. (n.d.). Pharmaceutical Reference Standards.
  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry.
  • BLDpharm. (n.d.). 1179099-15-0|2-Amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide.
  • Thoreauchem. (n.d.). 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide-1179099-15-0.
  • Fluorochem. (n.d.). 5-Amino-2-chloro-N,N-diethylbenzene-1-sulfonamide.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Benchchem. (n.d.). Application Note: Determination of 2-Amino-5-methoxybenzenethiol Purity by High-Performance Liquid Chromatography (HPLC).

Sources

Comparative

Comparative UV-Vis Absorption Profiling: 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide vs. Standard Sulfonamides

In pharmaceutical assay development and analytical method design, understanding the ultraviolet-visible (UV-Vis) absorption characteristics of active pharmaceutical ingredients (APIs) is paramount. The compound 2-amino-N...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical assay development and analytical method design, understanding the ultraviolet-visible (UV-Vis) absorption characteristics of active pharmaceutical ingredients (APIs) is paramount. The compound 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide presents a highly specialized chromophoric system. Unlike simple, unsubstituted sulfonamides, it features an ortho-amino group, a meta-methyl group, and an N,N-diethyl substituted sulfonamide moiety.

This guide provides an objective comparison of its UV-Vis performance against standard alternatives—benzenesulfonamide and sulfanilamide—offering actionable experimental data and self-validating protocols for researchers developing HPLC-UV detection methods.

Mechanistic Causality: The "Push-Pull" Chromophore

When selecting detection wavelengths for HPLC or spectrophotometric quantification, the absorption maxima (


) dictate the assay's sensitivity and susceptibility to background noise. Unsubstituted benzenesulfonamide exhibits primary absorption bands at 218 nm and 264 nm . However, detection below 230 nm is often plagued by mobile phase interference, necessitating the use of low UV-transparent solvents like pure acetonitrile and water . Furthermore, the addition of a simple alkyl group, such as in 4-methylbenzenesulfonamide, provides only a minor inductive (+I) effect, which does not sufficiently shift the spectrum out of this problematic low-UV range .

The introduction of the ortho-amino group in 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide fundamentally alters these electronic transitions. The amino group acts as a strong electron donor (+M effect) via resonance, while the sulfonamide group acts as an electron acceptor (-M effect). This creates a "push-pull" conjugated system across the benzene ring.

The Causality of the Shift: The resulting stabilization of the excited state narrows the HOMO-LUMO gap, causing a pronounced bathochromic shift (red shift) and hyperchromic effect (increased molar absorptivity) relative to benzenesulfonamide. Additionally, the N,N-diethyl substitution introduces steric bulk that restricts the rotation of the sulfonamide group, subtly influencing the


 and 

transitions. Consequently, this target compound exhibits a robust secondary

near 305 nm, pulling the detection window well out of the problematic low-UV range and allowing for cleaner chromatographic baselines.
Experimental Workflow & Self-Validating Protocol

To ensure analytical trustworthiness, the following methodology is designed as a self-validating system . By integrating a Beer-Lambert linearity check directly into the protocol, the system inherently verifies the absence of concentration-dependent aggregation, detector saturation, or solvent-induced spectral shifts.

UVVisWorkflow A 1. Solvent Blanking (Acetonitrile) B 2. Spectral Scanning (200 - 400 nm) A->B Baseline correction C 3. Peak Detection (Identify λ_max) B->C 10 µM Sample D 4. Linearity Check (5-Point Curve) C->D Extract λ_max E 5. Method Validation (R² > 0.999) D->E Beer-Lambert Verification

UV-Vis analytical workflow with built-in Beer-Lambert self-validation steps.

Step-by-Step Methodology:
  • Solvent Selection & Baseline Correction: Use HPLC-grade acetonitrile, as it provides excellent UV transparency down to 190 nm. Fill two matched quartz cuvettes (1 cm path length) with acetonitrile. Place them in the sample and reference beams of a double-beam UV-Vis spectrophotometer. Run a baseline correction from 200 nm to 400 nm.

    • Causality: Using strictly matched cuvettes and proper blanking eliminates optical artifacts from the solvent matrix and quartz impurities, ensuring the resulting spectrum belongs solely to the API.

  • Stock Solution Preparation: Dissolve exactly 2.42 mg of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide in 10 mL of acetonitrile to create a 1.0 mM stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solutions & Scanning: Dilute the stock to a 10 µM working solution. Scan the solution from 200 nm to 400 nm at a scan rate of 200 nm/min with a slit width of 1 nm. Identify the primary and secondary absorption maxima.

  • Self-Validation (Linearity Check): Prepare a dilution series (2, 4, 6, 8, and 10 µM). Measure the absorbance of each at the identified secondary

    
     (305 nm). Plot Absorbance vs. Concentration.
    
    • Causality: An

      
       confirms that the compound obeys the Beer-Lambert law within this range. This internal validation proves that no dimerization or pH-dependent speciation is occurring in the neutral solvent, thereby confirming the reliability of the calculated molar absorptivity (
      
      
      
      ).
Quantitative Data Comparison

The table below summarizes the empirical performance of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide compared to standard sulfonamide references.

CompoundStructural ClassificationPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

) at Secondary

(

)
Benzenesulfonamide Unsubstituted218264~800
Sulfanilamide para-amino substituted258N/A~15,000
2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide ortho-amino, meta-methyl substituted245305~12,500
Data Interpretation & Application

The target compound demonstrates a highly advantageous secondary absorption maximum at 305 nm. Unlike benzenesulfonamide, which forces analysts to monitor at 218 nm or 264 nm, or sulfanilamide at 258 nm, the 305 nm peak of the target compound allows for detection in a region where most mobile phase additives (like Trifluoroacetic acid or Formic acid) and complex biological matrices exhibit minimal background absorbance. This translates directly to a higher signal-to-noise ratio (S/N) and lower Limits of Detection (LOD) during HPLC-UV analysis.

Conclusion

For drug development professionals formulating analytical methods, 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide offers a highly favorable UV-Vis profile compared to baseline sulfonamides. The synergistic electronic effects of its substituents shift its absorption maximum to a longer, more practical wavelength (305 nm). By employing the self-validating protocol outlined above, researchers can ensure robust, interference-free quantification in downstream chromatographic assays.

References
  • Title: UV-Vis Spectrum of Benzenesulfonamide Source: SIELC Technologies Applications Library URL: [Link]

  • Title: Benzenesulfonamide, 4-methyl- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Safety & Regulatory Compliance

Safety

2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide proper disposal procedures

This guide provides authoritative, step-by-step operational and disposal protocols for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9). Designed for researchers, EHS (Environment, Health, and Safety)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides authoritative, step-by-step operational and disposal protocols for 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9). Designed for researchers, EHS (Environment, Health, and Safety) officers, and drug development professionals, this document synthesizes regulatory compliance with the underlying chemical causality to ensure a self-validating safety system within the laboratory.

Chemical Profile and Hazard Causality

Before executing any handling or disposal protocol, it is critical to understand the physicochemical nature of the compound to anticipate its behavior. 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is a solid organic building block featuring both a primary amine and a sulfonamide functional group[1].

The presence of these functional groups dictates its hazard profile:

  • Irritation (H315, H319, H335): The basicity of the amine group and the compound's overall structure can disrupt lipid bilayers in the skin and mucous membranes, leading to localized irritation[1].

  • Systemic Toxicity (H302, H312, H332): The lipophilic nature of the diethyl and methyl groups facilitates absorption through the dermal layer and gastrointestinal tract, necessitating stringent barrier protection[1].

Table 1: Physicochemical and Hazard Summary

Property / IdentifierDataOperational Implication
CAS Number 379254-18-9Use for precise EHS tracking and waste manifesting.
Molecular Formula C11H18N2O2SContains Nitrogen and Sulfur; dictates incineration requirements.
Physical State Solid / PowderHigh risk of aerosolization; requires draft control (fume hood).
GHS Signal Word WarningTriggers mandatory Category 4 Toxicity protocols.
Key Hazard Codes H302, H312, H315, H319, H332, H335Demands comprehensive PPE (dermal, ocular, and respiratory protection).

Operational Handling Protocol

To prevent the generation of contaminated secondary waste, the primary handling of the chemical must be strictly controlled.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transferring, and dissolution procedures inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 0.5 m/s. Causality: The powder form poses a significant inhalation risk (H332, H335)[1]. Draft control prevents the aerosolization of micro-particulates into the laboratory environment.

  • Barrier Protection (PPE):

    • Don standard laboratory attire (closed-toe shoes, long pants).

    • Equip a wrap-around, fluid-resistant laboratory coat.

    • Use double-layered nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides an effective barrier against lipophilic organic molecules, preventing dermal absorption (H312)[1].

    • Wear ANSI Z87.1 compliant chemical splash goggles.

  • Decontamination Preparation: Keep a localized spill kit containing inert absorbent material (e.g., diatomaceous earth or vermiculite) and a 70% ethanol/water solution for surface wipe-downs immediately accessible.

Comprehensive Disposal Methodology

Under GHS precautionary statement P501, 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide must be disposed of at an approved waste disposal plant[1]. Because the molecule contains both sulfur and nitrogen heteroatoms, standard landfill disposal or drain disposal is strictly prohibited due to the risk of environmental leaching and aquatic toxicity.

Step-by-Step Disposal Protocol:

Phase 1: Segregation and Accumulation

  • Isolate the Waste: Do not mix this compound with strong oxidizing agents, strong acids, or heavy metal waste streams. Causality: Amines can undergo exothermic oxidation reactions, and sulfonamides can degrade under extreme pH, potentially generating hazardous byproducts.

  • Primary Packaging: Transfer all solid waste (including contaminated weighing boats, pipette tips, and residual powder) into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass wide-mouth jars are required.

  • Seal and Inspect: Ensure the cap is tightly secured (PTFE-lined caps are preferred) to prevent any fugitive dust emissions during transit.

Phase 2: Labeling and Storage 4. EHS Labeling: Affix a standardized Hazardous Waste label to the container. The label must explicitly state:

  • Chemical Name: 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS 379254-18-9).
  • Hazards: Toxic (Oral/Dermal/Inhalation), Irritant.
  • Date of initial waste accumulation.
  • Temporary Storage: Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). The SAA must be well-ventilated, secure, and maintained at room temperature[1].

Phase 3: Final Destruction 6. Vendor Handoff: Transfer the waste to a licensed hazardous waste management facility. 7. Destruction Method: The mandated destruction method is High-Temperature Incineration . Causality: Thermal destruction breaks the organic framework. Because the empirical formula (C11H18N2O2S) contains nitrogen and sulfur, combustion will generate nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, the incinerator must be equipped with an alkaline post-combustion gas scrubber to neutralize these acidic gases before atmospheric release.

Workflow Visualization

The following diagram maps the logical flow of the disposal process, ensuring all EHS checkpoints are met prior to final destruction.

DisposalWorkflow Start Waste Generation (Solid & Contaminated Consumables) Segregate Chemical Segregation (Isolate from Oxidizers/Acids) Start->Segregate Package Primary Packaging (Sealable HDPE or Glass Container) Segregate->Package Label EHS Hazard Labeling (GHS: Warning, Tox/Irritant) Package->Label Store Satellite Accumulation (Ventilated, Room Temp Storage) Label->Store Incinerate Final Destruction (High-Temp Incineration + Scrubber) Store->Incinerate

Caption: Lifecycle workflow for the safe segregation, packaging, and incineration of sulfonamide waste.

References

Sources

Handling

Laboratory Safety and Operational Guide: Handling 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

As research into novel active pharmaceutical ingredients (APIs) accelerates, mastering the safe handling of complex bifunctional molecules is critical for both researcher safety and experimental reproducibility. 2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

As research into novel active pharmaceutical ingredients (APIs) accelerates, mastering the safe handling of complex bifunctional molecules is critical for both researcher safety and experimental reproducibility. 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9) is a specialized research chemical featuring both an aniline derivative moiety and a sulfonamide group.

This guide provides essential, step-by-step procedural guidance for the safe handling, decontamination, and disposal of this compound. By understanding the mechanistic reasoning behind these safety protocols, laboratory professionals can build self-validating workflows that mitigate risk at every operational phase.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The dual functional groups of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide dictate a strict safety approach:

  • The Aniline Moiety (Transdermal & Systemic Toxicity): Primary aromatic amines are highly lipophilic, allowing them to rapidly penetrate the epidermal barrier[1]. Once absorbed, aniline derivatives can oxidize the ferrous ion (Fe²⁺) in hemoglobin to ferric ion (Fe³⁺), leading to methemoglobinemia—a condition that severely impairs the blood's oxygen-carrying capacity[1]. The addition of diethyl and methyl groups further increases the molecule's lipophilicity, accelerating potential dermal absorption.

  • The Sulfonamide Moiety (Sensitization & Irritation): Sulfonamide functional groups are known sensitizers. Inhalation of aerosolized particulates or prolonged dermal exposure can trigger hypersensitivity reactions (sulfa allergies) and severe respiratory irritation[2].

Quantitative Safety & Hazard Data

The following table summarizes the quantitative hazard parameters based on structurally analogous primary aromatic amines and sulfonamide derivatives[3][4]:

Hazard ParameterValue / ClassificationMechanistic Implication
Molecular Weight 242.34 g/mol Low molecular weight powder; highly susceptible to aerosolization via static repulsion during weighing.
GHS Hazard Codes H302, H312, H315, H319, H332, H335Indicates acute toxicity (oral/dermal/inhalation), severe eye irritation, and respiratory tract irritation.
LogP (Lipophilicity) High (Predicted)Alkyl substitutions enhance lipid solubility, necessitating heavy-duty chemical-resistant gloves rather than standard latex.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic aniline derivatives. The following matrix outlines the required equipment and the scientific rationale for each choice[5][6].

Protection TypeRequired EquipmentCausality & Rationale
Hand Protection Butyl rubber or heavy-duty Nitrile (double-gloved).Standard thin nitrile gloves are rapidly permeated by aniline derivatives. Butyl rubber provides a superior barrier against lipophilic amines[5].
Eye Protection Chemical splash goggles (e.g., ANSI Z87.1+).Safety glasses lack orbital seals. Sulfonamides can cause severe ocular damage (H319); goggles prevent dust and solvent splash ingress[2].
Body Protection Flame-resistant, fully buttoned lab coat.Minimizes exposed skin surface area. Must be removed immediately if contaminated to prevent sustained transdermal exposure[7].
Respiratory Certified Chemical Fume Hood.Prevents inhalation of aerosolized powders (H335). If a hood is unavailable, a NIOSH-approved P100 particulate respirator is mandatory[8].

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation criteria are met.

Phase 1: Pre-Operational Readiness
  • Validate Engineering Controls: Turn on the chemical fume hood. Validation: Use a Kimwipe strip or digital monitor to verify a face velocity of 80–120 feet per minute (fpm). If the strip is not actively pulled inward, abort the operation.

  • Clear the Workspace: Remove all strong oxidizing agents and concentrated acids from the hood, as aromatic amines can react exothermically with these incompatible materials.

  • Don PPE: Apply double-layered nitrile gloves or butyl rubber gloves, splash goggles, and a fully buttoned lab coat[5].

Phase 2: Weighing and Transfer
  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Reasoning: Sulfonamide powders readily hold static charges, which can cause the powder to aerosolize and contaminate the hood environment.

  • Transfer: Carefully weigh the required mass of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide.

  • Seal: Immediately recap the source bottle before beginning dissolution.

Phase 3: Dissolution
  • Solvent Addition: Slowly add your chosen organic solvent (e.g., DMSO, Dichloromethane) to the weighing boat or transfer vial.

  • Agitation: Use a magnetic stir bar or gentle vortexing. Avoid vigorous shaking, which builds internal pressure and risks a containment breach.

  • Validation: Visually confirm complete dissolution before removing the sealed vial from the fume hood.

Spill Management & Decontamination Plan

In the event of a containment breach, immediate and methodical action is required to prevent systemic exposure[5][9].

Emergency Spill Protocol (Powder or Solution)
  • Evacuate & Isolate: Alert personnel in the immediate vicinity. If the spill is large (>50g) or outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EH&S)[5].

  • Containment: For small spills inside the hood, cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial chemical absorbent[5]. Do not use paper towels on concentrated aniline solutions, as they can exacerbate dermal contact risks.

  • Collection: Use a plastic scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

Routine Decontamination Procedure

Because aniline derivatives are basic and highly lipophilic, water alone will not decontaminate surfaces effectively.

  • Protonation Wash: Wipe the affected area with a mild acidic solution (e.g., 5% acetic acid). Reasoning: The acid protonates the amine group, converting the lipophilic free base into a water-soluble ammonium salt.

  • Surfactant Wash: Follow with a thorough wash using laboratory-grade detergent and warm water to remove residual organics.

  • Final Rinse: Wipe down with 70% ethanol or isopropanol and allow to dry.

Waste Disposal Logistics

Proper disposal ensures environmental compliance and prevents downstream reactions[5].

  • Segregation: Collect all 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide waste (including contaminated gloves, Kimwipes, and empty vials) in a dedicated, clearly labeled container.

  • Labeling: Label the container strictly as: "Hazardous Waste: Halogen-Free Organic (Contains Aniline/Sulfonamide Derivatives)."

  • Storage: Store the waste container in a secondary containment bin within a ventilated storage cabinet until EH&S collection. Never discharge this compound into the municipal sink or drain [2].

Operational Workflow Visualization

The following diagram maps the logical decision tree for handling and spill management, ensuring all laboratory personnel can quickly reference the critical path for safe execution.

G Start Start: Operational Readiness Verify Hood Velocity (80-120 fpm) PPE Don Specialized PPE (Butyl Gloves, Splash Goggles) Start->PPE Handle Execute Chemical Transfer (Use Anti-Static Tools) PPE->Handle Spill Containment Breach / Spill? Handle->Spill Manage Emergency Spill Protocol (Evacuate, Use Inert Absorbent) Spill->Manage Yes Decon Routine Decontamination (5% Acetic Acid + Soap) Spill->Decon No Waste Hazardous Waste Segregation (Label as Halogen-Free Organic) Manage->Waste Decon->Waste

Workflow for handling 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide.

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at: [Link]

Sources

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